Pharmacological Profiling and Mechanism of Action of Itriglumide (CR 2945): A Selective CCK2 Receptor Antagonist
Executive Summary Itriglumide (developmental code CR 2945) is a highly potent, orally active anthranilic acid derivative that functions as a selective antagonist of the cholecystokinin-2 (CCK2) receptor, historically ref...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Itriglumide (developmental code CR 2945) is a highly potent, orally active anthranilic acid derivative that functions as a selective antagonist of the cholecystokinin-2 (CCK2) receptor, historically referred to as the CCK-B or gastrin receptor. By competitively binding to the orthosteric site of the CCK2 receptor, Itriglumide disrupts the Gq/11-coupled signaling cascade, thereby inhibiting intracellular calcium mobilization. This whitepaper provides an in-depth technical analysis of Itriglumide’s mechanism of action, quantitative pharmacodynamics, self-validating experimental protocols, and its clinical trajectory in both gastrointestinal and neuropsychiatric drug development.
Molecular Target: The CCK2 Receptor Axis
The physiological actions of gastrin and cholecystokinin (CCK) are mediated by two distinct G protein-coupled receptors (GPCRs): CCK1 (CCK-A) and CCK2 (CCK-B). The CCK2 receptor is predominantly expressed in the central nervous system and the gastrointestinal tract—specifically on the enterochromaffin-like (ECL) cells and parietal cells of the stomach mucosa.
According to the [1], the CCK2 receptor couples primarily to the Gq/11 protein family .
The Mechanism of Action
Agonist Binding: Under normal physiological conditions, gastrin binds to the CCK2 receptor, inducing a conformational shift that promotes the exchange of GDP for GTP on the Gq alpha subunit.
Signal Transduction: The activated Gq protein stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering a rapid efflux of intracellular calcium (
Ca2+
).
Physiological Output: In gastric parietal cells, this calcium spike drives the fusion of tubulovesicles containing the
H+/K+
ATPase (proton pump) with the apical membrane, initiating gastric acid secretion.
Itriglumide Blockade: Itriglumide acts as a competitive antagonist. By occupying the orthosteric binding pocket of the CCK2 receptor with high affinity, it sterically hinders gastrin binding, effectively silencing the downstream Gq-PLC-IP3 cascade and halting acid secretion at the receptor level.
Fig 1: CCK2 Receptor signaling cascade and the inhibitory intervention of Itriglumide.
Quantitative Pharmacodynamics
Itriglumide exhibits a highly optimized pharmacological profile, characterized by nanomolar potency and strict selectivity for the CCK2 receptor over the CCK1 receptor. Data aggregated from the [2] demonstrates its robust binding kinetics.
Target / Assay
Species
Ligand / Stimulus
Activity Metric
Value
CCK2 Receptor Binding
Human / Rat
Radiolabeled CCK/Gastrin
IC50
2.3 nM
CCK2 Receptor Binding
Rat
Radiolabeled CCK/Gastrin
pIC50
~8.6
Cytosolic
Ca2+
Elevation
Rabbit (Parietal Cells)
Gastrin (50 nM)
Functional
IC50
5.9 nM
CCK1 Receptor Binding
Human / Rat
Radiolabeled CCK
IC50
> 10,000 nM
Table 1: Pharmacodynamic profiling of Itriglumide demonstrating high affinity and CCK2 selectivity.
Experimental Methodologies: Validating Efficacy
To establish trustworthiness in pharmacological profiling, assays must be designed as self-validating systems. The functional antagonism of Itriglumide is classically validated using an In Vitro Calcium Mobilization Assay in isolated rabbit parietal cells.
Why this model?
Rabbit parietal cells express a high endogenous density of CCK2 receptors. Measuring cytosolic calcium directly quantifies the secondary messenger responsible for proton pump activation, providing a highly translatable functional readout of the drug's efficacy.
Fig 2: Step-by-step workflow for the In Vitro Calcium Mobilization Assay.
Step-by-Step Protocol & Causality
Cell Isolation: Gastric mucosa is digested using a controlled pronase/collagenase enzymatic cocktail. Causality: Gentle enzymatic digestion preserves the structural integrity of the extracellular domains of the CCK2 receptors, ensuring accurate ligand-binding kinetics.
Fluorophore Loading (Fura-2 AM): Cells are incubated with 2 µM Fura-2 AM for 30 minutes. Causality: The acetoxymethyl (AM) ester modification allows the dye to permeate the cell membrane. Once inside, endogenous esterases cleave the AM group, trapping the dye in the cytosol. Fura-2 is a ratiometric dye (measured at 340 nm and 380 nm excitation); using a ratio eliminates experimental artifacts caused by variations in cell thickness, dye leakage, or uneven loading.
Antagonist Pre-incubation: Cells are washed and pre-incubated with varying concentrations of Itriglumide (e.g., 0.1 nM to 100 nM) for 15 minutes. Causality: This allows the antagonist to reach thermodynamic binding equilibrium at the CCK2 orthosteric site prior to the introduction of the competing agonist.
Agonist Stimulation: Gastrin is introduced at a fixed concentration of 50 nM. Causality: 50 nM is specifically chosen because it elicits a robust, sub-maximal calcium spike. Using a sub-maximal dose ensures the assay remains highly sensitive to competitive antagonism, allowing for the precise calculation of the functional
IC50
(recorded at 5.9 nM for Itriglumide).
Data Acquisition: The 340/380 nm fluorescence ratio is continuously recorded, and the peak calcium transient is plotted against the log-concentration of Itriglumide to generate a dose-response curve.
Therapeutic Trajectory & Clinical Implications
The development of CCK2 receptor ligands has historically targeted two distinct physiological domains, reflecting the dual distribution of the receptor[3].
While Proton Pump Inhibitors (PPIs) are the gold standard for acid suppression, their long-term use eliminates the acidic feedback loop in the stomach, leading to chronic hypergastrinemia. Because gastrin is a trophic hormone, elevated levels can induce enterochromaffin-like (ECL) cell hyperplasia. Itriglumide was heavily investigated as a mechanism to inhibit gastrin-stimulated acid secretion while simultaneously blocking the trophic effects of hypergastrinemia, offering a unique advantage over traditional PPIs in preventing mucosal hyperplasia.
In the central nervous system, CCK2 receptors are densely localized in the cortex, amygdala, and hippocampus—regions heavily implicated in fear and anxiety circuits. The administration of CCK-4 (a CCK2 agonist) is a well-documented pharmacological method for inducing panic attacks in humans. Consequently, Itriglumide advanced into Phase II clinical trials for Generalized Anxiety Disorder (GAD) and panic disorder [4]. By crossing the blood-brain barrier and antagonizing central CCK2 receptors, Itriglumide aimed to blunt hyperactive fear circuitry, though clinical efficacy in broad psychiatric populations has faced hurdles common to neuropeptide receptor antagonists.
References
CCK 2 receptor - IUPHAR/BPS Guide to PHARMACOLOGY
Source: Guide to Pharmacology Database
URL:[Link]
ITRIGLUMIDE - Inxight Drugs
Source: National Center for Advancing Translational Sciences (NCATS)
URL:[Link]
Progress in developing cholecystokinin (CCK)/gastrin receptor ligands which have therapeutic potential
Source: National Institutes of Health (NIH) / PubMed Central
URL:[Link]
Emerging Drugs for the Treatment of Anxiety
Source: National Institutes of Health (NIH) / PubMed Central
URL:[Link]
Exploratory
Itriglumide as a CCK-B receptor antagonist
An In-depth Technical Guide to Itriglumide: A Selective Cholecystokinin-B (CCK-B) Receptor Antagonist Abstract Itriglumide (also known as CR 2945) is a potent and selective, non-peptide antagonist of the cholecystokinin-...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to Itriglumide: A Selective Cholecystokinin-B (CCK-B) Receptor Antagonist
Abstract
Itriglumide (also known as CR 2945) is a potent and selective, non-peptide antagonist of the cholecystokinin-B (CCK-B) receptor.[1][2] As a member of the anthranilic acid derivative class of compounds, it has been a subject of significant research interest for its therapeutic potential in conditions mediated by the CCK-B receptor, including gastrointestinal hypersecretory states and central nervous system disorders such as anxiety and panic disorder.[1][3] This guide provides a comprehensive technical overview of Itriglumide, detailing its chemical properties, mechanism of action, core signaling pathways it modulates, established experimental protocols for its characterization, and its potential therapeutic applications.
Introduction: The Cholecystokinin System and the CCK-B Receptor
The cholecystokinin (CCK) system is a critical signaling network in both the gastrointestinal (GI) tract and the central nervous system (CNS). Its primary mediators are the peptide hormones cholecystokinin and gastrin.[4] These peptides exert their effects by binding to two distinct G-protein coupled receptors (GPCRs): CCK-A (Alimentary) and CCK-B (Brain).[5][6]
CCK-A Receptors: Found predominantly in the periphery, especially the gallbladder and pancreas, they are involved in digestion and satiety.
CCK-B Receptors: Also known as gastrin receptors, they are widely distributed in the brain and are the predominant CCK receptor subtype in the CNS.[5][7] In the GI tract, they are found on parietal cells in the stomach, where they mediate gastric acid secretion in response to gastrin.[5][8]
In the CNS, the activation of CCK-B receptors is linked to the modulation of anxiety, panic, and pain perception, often by influencing the release of other neurotransmitters like dopamine.[5][8] Given this dual role, the development of selective CCK-B antagonists like Itriglumide represents a targeted therapeutic strategy for conditions ranging from peptic ulcers to anxiety disorders.[2][3]
Itriglumide: Chemical and Pharmacological Profile
Itriglumide is a small molecule designed for high affinity and selectivity for the CCK-B receptor.[1] Its chemical and physical properties are summarized below.
Table 1: Chemical and Physical Properties of Itriglumide
Mechanism of Action: Antagonism of CCK-B Receptor Signaling
Itriglumide functions as a competitive antagonist at the CCK-B receptor. It binds to the receptor, preventing the endogenous ligands—gastrin and CCK—from activating downstream signaling cascades. The primary signaling pathway for the CCK-B receptor is through the Gq/11 family of G-proteins.[4][11]
Mechanism Deep Dive:
Ligand Binding & GPCR Activation: Under normal physiological conditions, gastrin or CCK binds to the CCK-B receptor, inducing a conformational change.
G-Protein Coupling: The activated receptor couples with a Gq/11 protein, causing the exchange of GDP for GTP on the Gαq subunit.
PLC Activation: The Gαq-GTP subunit dissociates and activates Phospholipase C (PLC).
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][11]
Cellular Response: IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[11] This cascade leads to physiological responses such as gastric acid secretion in parietal cells or neurotransmitter modulation in neurons.[8]
Itriglumide's high-affinity binding to the CCK-B receptor physically blocks step 1, thereby inhibiting the entire downstream cascade.
Diagram 1: Itriglumide's antagonism of the CCK-B/Gq signaling pathway.
In Vitro Pharmacology and Potency
The efficacy of Itriglumide has been quantified through various in vitro assays, which confirm its high potency and selectivity for the CCK-B receptor.
Table 2: In Vitro Pharmacological Data for Itriglumide
These low nanomolar IC50 values demonstrate that Itriglumide is a highly potent antagonist. The causality behind its efficacy lies in its specific chemical structure, optimized to fit the binding pocket of the CCK-B receptor with high affinity, outcompeting endogenous ligands.[12]
Therapeutic Applications and Rationale
The strategic blockade of CCK-B receptors by Itriglumide provides a clear rationale for its investigation in several clinical contexts.
Anxiety and Panic Disorders
The high density of CCK-B receptors in limbic brain regions associated with fear and anxiety makes it a compelling target for anxiolytics.[5] Overstimulation of this system is thought to contribute to panic attacks. By antagonizing these receptors, Itriglumide can dampen this anxiogenic signaling. Clinical trials have investigated Itriglumide for Generalized Anxiety Disorder (GAD) and Panic Disorder (PD), reaching Phase II.[3] This approach offers a distinct mechanism compared to first-line treatments like SSRIs or SNRIs, which modulate serotonin and norepinephrine systems.[13]
Gastrointestinal Disorders
As a potent antagonist of the gastrin receptor, Itriglumide effectively inhibits gastrin-stimulated gastric acid secretion.[1] This gives it potential utility in treating acid-related disorders such as peptic ulcer disease and Zollinger-Ellison syndrome. Its antisecretory and antiulcer activity have been demonstrated in preclinical models.[1][2]
Oncology
Gastrin is a known growth factor for certain types of tumors, particularly those of gastrointestinal origin like pancreatic and colorectal cancers that express the CCK-B receptor.[4][14] By blocking the trophic effects of gastrin, CCK-B antagonists like Itriglumide are being investigated as a potential anti-proliferative therapy to suppress tumor growth.[14][15]
Diagram 2: Therapeutic rationale for Itriglumide across different pathologies.
Experimental Protocols for In Vitro Characterization
To ensure scientific integrity, protocols for characterizing CCK-B antagonists must be robust and self-validating. Below are detailed methodologies for key in vitro experiments.
Protocol: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of Itriglumide for the CCK-B receptor.
Materials:
Cell membranes from a cell line stably expressing the human CCK-B receptor (e.g., NIH-3T3).[16]
Radioligand: [125I]-labeled CCK-8 or another high-affinity CCK-B ligand.[17]
Itriglumide (test compound) at various concentrations.
Non-specific binding control: A high concentration (e.g., 1 µM) of a known, unlabeled CCK-B ligand (e.g., gastrin).
Assay Buffer: e.g., HEPES-NaOH buffer.
Scintillation fluid and counter.
Methodology:
Preparation: Prepare serial dilutions of Itriglumide in assay buffer.
Incubation: In triplicate, incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of Itriglumide for a defined period (e.g., 60 minutes at room temperature) to reach equilibrium.
Control Wells: Include wells for total binding (radioligand + membranes only) and non-specific binding (radioligand + membranes + non-specific control).
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the logarithm of Itriglumide concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Causality & Validation: This assay directly measures the ability of Itriglumide to displace a known ligand from the receptor. The use of a non-specific binding control ensures that the measured effect is receptor-specific. The Cheng-Prusoff correction accounts for the concentration and affinity of the radioligand, providing a true measure of the antagonist's affinity.
Protocol: Functional Calcium Mobilization Assay
Objective: To determine the functional potency (IC50) of Itriglumide in blocking agonist-induced signaling.
Materials:
A cell line expressing the human CCK-B receptor (e.g., CHO-K1, COS-7).
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
A fluorescence plate reader with automated injection capabilities.
Methodology:
Cell Plating: Plate cells in black-walled, clear-bottom 96-well plates and grow to confluence.
Dye Loading: Incubate cells with the fluorescent calcium dye (e.g., Fluo-4 AM) for 60 minutes at 37°C.
Antagonist Incubation: Wash the cells and add various concentrations of Itriglumide. Incubate for 15-30 minutes.
Fluorescence Reading: Place the plate in the reader. Begin recording baseline fluorescence.
Agonist Stimulation: Inject a fixed concentration of the CCK-B agonist (an EC80 concentration is ideal for antagonist studies) into the wells.
Data Acquisition: Continue recording the fluorescence signal to capture the peak intracellular calcium response.
Data Analysis: Calculate the peak fluorescence response for each well. Normalize the data to the response seen with the agonist alone (0% inhibition) and a baseline control (100% inhibition). Plot the percent inhibition against the logarithm of Itriglumide concentration and fit to a dose-response curve to determine the IC50.
Causality & Validation: This assay provides a functional readout of receptor antagonism. By measuring the inhibition of a known downstream signal (calcium release), it confirms that Itriglumide not only binds to the receptor but also effectively blocks its biological function. The use of an EC80 agonist concentration ensures the assay is sensitive enough to detect competitive antagonism.
Diagram 3: Workflow for the in vitro characterization of Itriglumide.
Pharmacokinetics and Metabolism
While specific, detailed public data on Itriglumide's pharmacokinetics (ADME: Absorption, Distribution, Metabolism, Excretion) is limited, general principles for a small molecule drug apply.[18] Preclinical development would involve comprehensive studies.[19][20]
Absorption & Bioavailability: Oral bioavailability is a key factor for its potential use in chronic conditions like anxiety.
Distribution: Its ability to cross the blood-brain barrier is essential for its effects in the CNS.
Metabolism: Like most drugs, it would likely undergo hepatic metabolism, primarily through cytochrome P450 (CYP) enzyme pathways.[21] The identification of major metabolites is crucial for understanding its full safety and efficacy profile.
Excretion: The drug and its metabolites would be eliminated, typically via urine and/or feces.[21]
Conclusion
Itriglumide stands as a well-characterized, potent, and selective CCK-B receptor antagonist. Its mechanism of action—the targeted blockade of gastrin and CCK signaling—is well understood and supported by robust in vitro data. This targeted action provides a strong scientific rationale for its clinical investigation in anxiety disorders, gastrointestinal conditions, and oncology. The experimental workflows detailed herein represent the standard, validated methodologies required to assess the pharmacological profile of such a compound, ensuring both scientific rigor and reproducibility. Further research and clinical development will continue to define the ultimate therapeutic role of Itriglumide and other CCK-B receptor antagonists in modern medicine.
References
Itriglumide | C33H38N2O4 | CID 6604121. PubChem, National Center for Biotechnology Information. [Link][9]
ITRIGLUMIDE - precisionFDA. U.S. Food & Drug Administration. [Link][10]
ITRIGLUMIDE - Inxight Drugs. National Center for Advancing Translational Sciences (NCATS). [Link][2]
Emerging Drugs for the Treatment of Anxiety. Murrough, J. W., Yaqubi, S., & Iosifescu, D. V. (2011). Expert Opinion on Emerging Drugs, 16(3), 465-484. [Link][3]
What are CCKB agonists and how do they work? (2024). A-Z Chemistry. [Link][8]
Identification of potent cholecystokinin-B receptor antagonists: synthesis, molecular modeling and anti-cancer activity against pancreatic cancer cells. Kaur, M., et al. (2016). RSC Advances, 6(59), 53787-53801. [Link][14]
Cholecystokinin (CCK) assays. (2001). Current Protocols in Pharmacology. [Link][6]
CCK2 (CCKB) Human Cholecystokinin GPCR Cell Based Agonist IP1 LeadHunter Assay. DiscoverX. [Link][7]
Different signaling pathways are involved in CCK(B) receptor-mediated MAP kinase activation in COS-7 cells. (2000). Naunyn-Schmiedeberg's Archives of Pharmacology. [Link][22]
Analysis of the behaviour of selected CCKB/gastrin receptor antagonists in radioligand binding assays performed in mouse and rat cerebral cortex. (1998). British Journal of Pharmacology. [Link][17]
In vitro and in vivo evaluation of 111In-DTPAGlu-G-CCK8 for cholecystokinin-B receptor imaging. (2004). The Journal of Nuclear Medicine. [Link][16]
Presence of CCK-A, B receptors and effect of gastrin and cholecystokinin on growth of pancreatobiliary cancer cell lines. (2002). World Journal of Gastroenterology. [Link][15]
Pharmacotherapy of Anxiety Disorders: Current and Emerging Treatment Options. (2021). Frontiers in Psychiatry. [Link][13]
The CCK-B/gastrin receptor. Identification of amino acids that determine nonpeptide antagonist affinity. (1994). Annals of the New York Academy of Sciences. [Link][12]
Pharmacokinetics and metabolism of nateglinide in humans. (2001). Drug Metabolism and Disposition. [Link][21]
Drug Metabolism and Pharmacokinetics (DMPK). RTI International. [Link][20]
Itriglumide (CR-2945): Discovery, Mechanistic Profiling, and Synthetic Methodology
Executive Summary Itriglumide, also known by its developmental code CR-2945, is a highly potent, orally active, and selective non-peptide antagonist of the Cholecystokinin-B (CCK2) / gastrin receptor[1]. Originally disco...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Itriglumide, also known by its developmental code CR-2945, is a highly potent, orally active, and selective non-peptide antagonist of the Cholecystokinin-B (CCK2) / gastrin receptor[1]. Originally discovered and developed by Rotta Research Laboratorium, the compound represents a significant structural evolution from early glutamic acid derivatives[2]. By selectively blocking the CCK2 receptor, Itriglumide effectively inhibits gastrin-stimulated gastric acid secretion and has demonstrated profound anxiolytic-like properties without the sedative side effects typical of benzodiazepines. This whitepaper provides an in-depth technical analysis of Itriglumide, detailing its pharmacological mechanism, structure-activity relationships, and a self-validating, step-by-step synthetic methodology.
Mechanism of Action and Receptor Selectivity
The physiological actions of gastrin and cholecystokinin (CCK) are mediated through two distinct G-protein-coupled receptors (GPCRs): CCK1 (predominantly peripheral) and CCK2 (predominantly central and gastric)[3]. Gastrin binds to the CCK2 receptor on gastric parietal cells and enterochromaffin-like (ECL) cells, triggering a
Gq/11
-coupled signaling cascade. This activates Phospholipase C (PLC), leading to the generation of inositol triphosphate (
IP3
) and subsequent intracellular calcium (
Ca2+
) release, which ultimately drives the
H+/K+
-ATPase proton pump to secrete gastric acid[4].
Itriglumide acts as a competitive antagonist at the CCK2 receptor. In functional assays, it blocks gastrin-induced cytosolic
Ca2+
elevation with an
IC50
of 5.9 nM[2]. Its therapeutic potential spans acid-peptic disorders, gastroesophageal reflux disease (GERD), and panic disorders, owing to the high density of CCK2 receptors in both the cerebral cortex and the gut[1].
Figure 1: CCK2 receptor signaling pathway and Itriglumide antagonism.
Quantitative Pharmacological Data
The clinical viability of CCK antagonists hinges on their selectivity ratio. Itriglumide exhibits a remarkable ~9,000-fold selectivity for CCK2 over CCK1, minimizing off-target gallbladder and gastrointestinal motility disruptions associated with CCK1 blockade[1].
Table 1: Pharmacological Profile of Key CCK2 Receptor Antagonists
Compound
Chemical Class
CCK2
IC50
(nM)
CCK1
IC50
(nM)
Selectivity Ratio (CCK1/CCK2)
Itriglumide (CR-2945)
Anthranilic acid
2.3
20,700
~9,000
L-365,260
1,4-Benzodiazepine
2.0
280
140
YF476
1,4-Benzodiazepine
0.11
5,020
~45,600
CI-988
Dipeptoid
1.7
4,300
2,501
(Data synthesized from comprehensive GPCR ligand binding studies[1])
Convergent Synthetic Methodology
The chemical structure of Itriglumide—(3R)-5-[2-(8-azaspiro[4.5]decane-8-carbonyl)-4,6-dimethylanilino]-3-naphthalen-1-yl-5-oxopentanoic acid—dictates a highly convergent synthetic approach. The molecule consists of an anthranilic amide core coupled to a chiral glutaric acid derivative.
Synthetic Strategy & Causality
Chiral Resolution Timing: The biological activity of Itriglumide is highly stereospecific, residing almost exclusively in the (R)-enantiomer. Resolution is performed early on the glutaric acid intermediate rather than late-stage. This maximizes atom economy and prevents the loss of complex, high-value intermediates.
Mild Amidation via CDI: 2-amino-3,5-dimethylbenzoic acid contains an unprotected, sterically hindered aniline group. Standard coupling reagents (e.g., EDC/HOBt) often yield poor results due to zwitterion formation. 1,1'-Carbonyldiimidazole (CDI) is utilized to form an active acyl imidazole smoothly, releasing only
CO2
and imidazole, which do not interfere with the subsequent addition of the bulky 8-azaspiro[4.5]decane.
Overcoming Steric Hindrance: In the final step, the aniline nitrogen is flanked by a methyl group at the 3-position (ortho to the amine). This steric bulk drastically reduces nucleophilicity. Refluxing in anhydrous toluene (b.p. 110°C) provides the necessary thermal activation energy to drive the ring-opening of the glutaric anhydride.
Figure 2: Convergent synthetic workflow for Itriglumide preparation.
Experimental Protocols
The following protocols represent a self-validating system designed to ensure high enantiomeric purity and optimal yields.
Protocol A: Synthesis of (R)-3-(1-Naphthyl)glutaric Anhydride
Knoevenagel Condensation & Hydrolysis: React 1-naphthaldehyde (1.0 eq) with ethyl acetoacetate (2.2 eq) in the presence of catalytic piperidine and acetic acid. Following the initial condensation, subject the intermediate to basic hydrolysis using 2M NaOH, followed by acidic decarboxylation (refluxing 6M HCl for 12 hours) to yield racemic 3-(1-naphthyl)glutaric acid.
Chiral Resolution: Dissolve the racemic acid in hot absolute ethanol. Add 1.0 equivalent of (R)-(+)-1-phenylethylamine. Allow the solution to cool slowly to room temperature to crystallize the diastereomeric salt. Filter and recrystallize twice from ethanol to achieve >99% ee. Acidify the salt with 1N HCl and extract with ethyl acetate to liberate pure (R)-3-(1-naphthyl)glutaric acid.
Dehydration: Suspend the resolved (R)-acid in anhydrous acetic anhydride (5.0 eq) and heat to reflux for 2 hours. Remove excess acetic anhydride under reduced pressure to afford (R)-3-(1-naphthyl)glutaric anhydride as a crystalline solid.
Protocol B: Synthesis of the Anthranilic Amide Core
CDI Activation: Dissolve 2-amino-3,5-dimethylbenzoic acid (1.0 eq) in anhydrous THF under an inert argon atmosphere. Add 1,1'-Carbonyldiimidazole (CDI, 1.1 eq) portion-wise. Stir the mixture at room temperature for 1 hour until
CO2
evolution ceases, indicating the formation of the active acyl imidazole.
Amidation: Add 8-azaspiro[4.5]decane (1.1 eq) dropwise to the activated mixture. Stir continuously for 12 hours at room temperature.
Workup: Quench the reaction with distilled water and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and evaporate the solvent. Purify via flash chromatography (Silica gel, Hexane/EtOAc) to yield 2-(8-azaspiro[4.5]decane-8-carbonyl)-4,6-dimethylaniline.
Protocol C: Final Coupling (Ring-Opening Acylation)
Reaction Setup: Dissolve (R)-3-(1-naphthyl)glutaric anhydride (1.0 eq) and the anthranilic amide intermediate (1.0 eq) in anhydrous toluene.
Thermal Activation: Heat the reaction mixture to reflux (110°C) for 6 hours. The elevated temperature is critical to overcome the steric hindrance imposed by the ortho-methyl group on the aniline nitrogen, allowing it to attack the less hindered carbonyl of the anhydride.
Isolation and Purification: Cool the mixture to room temperature and extract with saturated aqueous
NaHCO3
. Separate the aqueous layer and carefully acidify it to pH 3 using 1N HCl. The target compound will precipitate. Filter the solid, wash with cold water, and recrystallize from an ethanol/water mixture to yield pure Itriglumide (CR-2945).
References
Toward the Identification of a Reliable 3D QSAR Pharmacophore Model for the CCK2 Receptor Antagonism. ACS Publications.[Link]
Progress in developing cholecystokinin (CCK)/gastrin receptor ligands which have therapeutic potential. PMC - National Institutes of Health.[Link]
CR 2945: a novel CCKB receptor antagonist with anxiolytic-like activity. PubMed. [Link]
Characterization of antisecretory and antiulcer activity of CR 2945, a new potent and selective gastrin/CCK(B) receptor antagonist. PubMed.[Link]
Cholecystokinin and Gastrin Receptors. American Physiological Society Journal.[Link]
Itriglumide (CR-2945): A Comprehensive Technical Guide on In Vitro and In Vivo Pharmacological Profiling Executive Summary In my experience as a Senior Application Scientist designing preclinical screening cascades for G...
Author: BenchChem Technical Support Team. Date: April 2026
Itriglumide (CR-2945): A Comprehensive Technical Guide on In Vitro and In Vivo Pharmacological Profiling
Executive Summary
In my experience as a Senior Application Scientist designing preclinical screening cascades for G-protein-coupled receptors (GPCRs), the transition from hit-to-lead to in vivo validation requires rigorous, self-validating assay designs. Itriglumide (CR-2945) is a highly potent, orally bioavailable, and selective non-peptide antagonist of the cholecystokinin-2 (CCK2) receptor. Originally developed to overcome the pharmacokinetic limitations of earlier glutaramic acid derivatives like spiroglumide, Itriglumide has become a benchmark compound in gastrointestinal pharmacology.
This whitepaper provides an in-depth technical framework for evaluating Itriglumide, detailing the causality behind experimental methodologies, receptor kinetics, and in vivo efficacy models.
Pharmacological Rationale: Targeting the CCK2 Receptor Axis
The CCK2 receptor (formerly known as the CCK-B or gastrin receptor) is predominantly expressed in the central nervous system and the gastrointestinal tract, specifically on the enterochromaffin-like (ECL) cells and parietal cells of the stomach. Gastrin binding to CCK2 receptors triggers a
Gq/11
-coupled signaling cascade, leading to intracellular calcium mobilization, histamine release, and ultimately, the activation of the
H+/K+
ATPase (proton pump)[1].
Pathological hyperactivation of this axis is implicated in peptic ulcer disease, gastroesophageal reflux disease (GERD), and ECL cell hyperplasia resulting from long-term proton pump inhibitor (PPI) use[2]. Itriglumide competitively antagonizes this receptor, offering a mechanism to suppress acid secretion without the rebound hypergastrinemia often associated with PPIs.
Fig 1. CCK2 receptor signaling pathway and competitive inhibition by Itriglumide.
In Vitro Profiling: Receptor Kinetics and Selectivity
To establish the pharmacodynamic baseline of Itriglumide, we must first quantify its affinity and selectivity. Itriglumide demonstrates exceptional selectivity for CCK2 over the closely related CCK1 receptor (found primarily in the gallbladder and pancreas).
Table 1: In Vitro Pharmacological Profile of Itriglumide
Target Receptor
Assay Modality
Quantitative Value
Selectivity Ratio (CCK1/CCK2)
CCK2 (CCK-B)
Radioligand Binding
IC50=2.3 nM
~9,000
CCK1 (CCK-A)
Radioligand Binding
IC50=20,700 nM
N/A
CCK2 (CCK-B)
Ca2+
Mobilization
IC50=5.9 nM
N/A
Data synthesized from established pharmacological profiling studies[2],[3].
Step-by-Step Methodology: Radioligand Binding Assay for CCK2
A robust binding assay must be a self-validating system. The following protocol outlines the critical steps and the physical chemistry rationale behind them.
Membrane Preparation: Isolate membranes from CHO cells stably transfected with human CCK2R.
Causality: Using a transfected cell line rather than native cortical tissue ensures a high
Bmax
(receptor density) and eliminates background noise from mixed CCK1/CCK2 populations, ensuring the displacement curve strictly reflects CCK2 affinity.
Radioligand Selection: Utilize
[125I]
-BH-CCK-8S at a concentration of 0.05 nM.
Causality: The Bolton-Hunter (BH) conjugation preserves the biological activity of the sulfated CCK octapeptide. The 0.05 nM concentration is chosen to be well below the expected
Kd
, ensuring adherence to Cheng-Prusoff kinetics for accurate
Ki
derivation.
Buffer Optimization: Incubate in 20 mM HEPES (pH 7.4) supplemented with 1 mM EGTA, 5 mM
MgCl2
, and 0.1% BSA.
Causality: BSA acts as a carrier protein to prevent the highly lipophilic radioligand from adsorbing to the plastic walls of the microplate.
Mg2+
is critical for stabilizing the high-affinity, G-protein-coupled state of the receptor.
Compound Titration: Add Itriglumide in logarithmic concentrations (
10−11
to
10−5
M). Include a reference standard (e.g., L-365,260) to validate assay sensitivity.
Termination and Filtration: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% Polyethyleneimine (PEI).
Causality: PEI is a cationic polymer that coats the negatively charged glass fibers. This drastically reduces the non-specific binding of the positively charged radioligand, maximizing the signal-to-noise ratio.
In Vivo Efficacy: Gastric Acid Secretion and Mucosal Defense
While in vitro assays confirm target engagement, in vivo models are required to assess pharmacokinetic exposure and physiological efficacy. Itriglumide exhibits potent antisecretory activity when administered intraduodenally, proving superior to early-generation compounds[1].
Step-by-Step Methodology: In Vivo Gastric Lumen Perfusion (Rat Model)
To accurately measure the suppression of acid output, we utilize the anesthetized, lumen-perfused rat model.
Animal Preparation: Fast male Wistar rats for 24 hours prior to surgery, providing water ad libitum.
Causality: Fasting clears the stomach of food debris that would otherwise buffer secreted acid and physically obstruct the perfusion cannulas, which would invalidate the titration data.
Surgical Cannulation: Under anesthesia, insert a dual-cannula system (esophageal inflow and pyloric outflow). Ligate the pylorus around the outflow cannula.
Causality: Pyloric ligation isolates the gastric compartment. It prevents the loss of gastric juice into the duodenum and stops alkaline duodenal reflux from neutralizing the gastric acid, ensuring 100% recovery of the secreted
H+
ions.
Basal Perfusion: Perfuse the stomach with pre-warmed (
37∘C
) saline at a constant rate (e.g., 3 mL/min).
Secretagogue Infusion: Initiate a continuous intravenous infusion of pentagastrin (10 µg/kg/h).
Causality: Pentagastrin specifically stimulates CCK2 receptors. A continuous infusion establishes a stable, elevated plateau of acid secretion, isolating the CCK2 pathway from histamine or acetylcholine-driven pathways, allowing for precise measurement of Itriglumide's antagonistic effect.
Test Article Administration: Administer Itriglumide intraduodenally (ID).
Causality: ID administration mimics oral dosing while bypassing the stomach. This prevents the highly acidic gastric environment from artificially altering the drug's solubility or absorption kinetics before it reaches the systemic circulation.
Titration: Collect the gastric effluent in 15-minute fractions and titrate with 0.01 N NaOH to a pH endpoint of 7.0 to calculate total acid output (µEq
H+
/time).
Fig 2. Step-by-step in vivo gastric acid secretion assay workflow in rat models.
CNS Modulation and Vagal Afferent Signaling
Beyond gastroenterology, the CCK2 receptor is heavily expressed in the central nervous system and plays a vital role in stomach-brain communication. In vivo studies have demonstrated that physiological stimuli (like gastrin) and pathological events (like luminal acid backdiffusion) are transmitted to the brainstem via vagal afferents[4].
When studying visceral nociception, Itriglumide serves as a critical pharmacological tool. Pretreatment with Itriglumide significantly attenuates intragastric HCl-induced expression of the immediate-early gene c-Fos in the Nucleus Tractus Solitarius (NTS)[4]. This validates that endogenous gastric acid secretion modulates vagal afferent nerve traffic through CCK2-dependent mechanisms, highlighting the potential of CCK2 antagonists in managing functional dyspepsia and visceral hypersensitivity[5].
Conclusion and Translational Outlook
Itriglumide (CR-2945) remains a highly valuable asset in the pharmacological toolkit. Its nanomolar affinity, extreme selectivity for CCK2 over CCK1, and robust in vivo oral bioavailability make it an ideal candidate for studying gastrin-driven pathologies. Whether investigating novel treatments for Zollinger-Ellison syndrome, preventing ECL cell carcinoids during chronic PPI therapy, or mapping vagal afferent pain pathways, the methodologies outlined in this guide ensure reproducible, high-integrity data generation.
References
[2] Progress in developing cholecystokinin (CCK)/gastrin receptor ligands which have therapeutic potential - National Institutes of Health (NIH) PMC.[Link]
[1] Acid Suppression Therapy: Where Do We Go from Here? - Karger Publishers.[Link]
[4] Stomach-brain communication by vagal afferents in response to luminal acid backdiffusion, gastrin, and gastric acid secretion - American Physiological Society Journal.[Link]
[5] Nonpeptidic Ligands for Peptide-Activated G Protein-Coupled Receptors - ACS Publications.[Link]
Itriglumide (CR 2945): Mechanistic Insights and Experimental Protocols for Gastric Acid Secretion Inhibition
Executive Summary Itriglumide, chemically designated as CR 2945, is a highly potent, competitive, and selective antagonist of the cholecystokinin-2 (CCK2) receptor, historically referred to as the 1[1]. Developed to targ...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Itriglumide, chemically designated as CR 2945, is a highly potent, competitive, and selective antagonist of the cholecystokinin-2 (CCK2) receptor, historically referred to as the 1[1]. Developed to target acid-related gastrointestinal disorders, Itriglumide effectively decouples the gastrin-mediated signaling axis that drives baseline and meal-stimulated gastric acid secretion. This technical whitepaper provides an in-depth analysis of Itriglumide’s pharmacological profile, detailing the mechanistic rationale behind its antisecretory effects and outlining the rigorous, self-validating experimental protocols required to quantify its efficacy in vitro and in vivo.
The Gastrin-CCK2 Receptor Axis: Mechanism of Action
Gastric acid secretion is a highly regulated physiological process controlled by redundant second messenger pathways activated by2[2]. Gastrin, a peptide hormone secreted by antral G-cells, exerts its secretagogue effects primarily through the 3[3].
The mechanism driving acid secretion via this receptor is dual-faceted:
Indirect Pathway (ECL Cells): Gastrin binds to CCK2 receptors on Enterochromaffin-like (ECL) cells, 2 and triggering the release of histamine[2]. Histamine subsequently binds to H2 receptors on parietal cells, 2[2].
Direct Pathway (Parietal Cells): Gastrin binds directly to CCK2 receptors on the basolateral membrane of parietal cells, coupling to Gq proteins to induce a1 (Ca2+), which directly stimulates the proton pump[1].
Itriglumide acts as a 1, effectively neutralizing both the direct calcium-dependent pathway and the indirect histamine-dependent pathway[1].
Fig 1: CCK2 receptor signaling pathway and Itriglumide antagonism in gastric acid secretion.
Experimental Methodologies & Protocols
To evaluate the antisecretory properties of Itriglumide, researchers employ a combination of in vitro cellular assays and in vivo animal models. The following protocols are designed as self-validating systems to ensure high trustworthiness and reproducibility.
Protocol A: In Vitro Cytosolic Ca2+ Mobilization Assay in Parietal Cells
Rationale & Causality: Because the CCK2 receptor on parietal cells is Gq-coupled, its activation by gastrin leads to IP3-mediated intracellular Ca2+ release. Measuring the blockade of this Ca2+ spike provides a direct, quantifiable metric of1[1].
Cell Isolation: Isolate rabbit gastric parietal cells using collagenase digestion and enrich via centrifugal elutriation to ensure a highly pure population.
Fluorophore Loading: Incubate cells with the calcium-sensitive fluorescent dye Fura-2 AM (2 µM) for 30 minutes at 37°C.
Self-Validation Checkpoint: Wash cells thoroughly to remove extracellular dye; basal fluorescence must remain stable before stimulation to rule out spontaneous calcium leakage.
Antagonist Pre-incubation: Administer Itriglumide (CR 2945) at varying concentrations (0.1 nM to 100 nM) and incubate for 15 minutes.
Agonist Stimulation: Inject1 to stimulate the CCK2 receptors[1].
Quantification: Measure the ratio of fluorescence emission at 510 nm following excitation at 340 nm and 380 nm. Calculate the IC50 based on the dose-dependent inhibition of the Ca2+ peak.
Protocol B: In Vivo Pentagastrin-Stimulated Gastric Acid Secretion in Rats
Rationale & Causality: Pentagastrin is a synthetic peptide containing the identical C-terminal sequence as gastrin, specifically isolating the CCK2 pathway. By using pentagastrin instead of a meal stimulus, researchers eliminate confounding variables from1[1].
Animal Preparation: Fast male Wistar rats for 24 hours to establish a baseline achlorhydric state. Anesthetize using urethane.
Surgical Cannulation: Insert a cannula into the trachea to maintain an open airway. Cannulate the stomach via the esophagus and duodenum to allow continuous perfusion of physiological saline.
Basal Collection: Perfuse the stomach and collect the exudate in 15-minute fractions.
Self-Validation Checkpoint: Acid output must stabilize at a low basal level for at least three consecutive fractions before proceeding, ensuring the surgical stress is not artificially elevating acid levels.
Stimulation: Initiate a continuous intravenous (i.v.) infusion of pentagastrin to induce a steady-state submaximal acid secretion.
Antagonist Administration: Administer Itriglumide either1 at logarithmic doses[1].
Titration: Titrate the collected gastric perfusate against 0.01 N NaOH to pH 7.0 using an automated titrator to calculate total acid output (µEq H+/15 min).
Fig 2: In vivo self-validating workflow for quantifying Itriglumide's antisecretory efficacy.
Quantitative Data & Comparative Efficacy
Itriglumide demonstrates profound potency in both in vitro and in vivo settings. In rabbit parietal cells, Itriglumide blocked gastrin-induced Ca2+ elevation with an 1[1]. In vivo, the gastrin antagonism exhibited by Itriglumide was proven to be reversible and competitive, yielding a1[1].
Crucially, Itriglumide exhibits specific antigastrin activity; it fails to antagonize gastric acid secretion stimulated by1, proving its high selectivity for the CCK2 receptor[1].
Table 1: Comparative Efficacy of Itriglumide against Reference Compounds
Compound
Primary Mechanism
In Vitro IC50 (nM)
In Vivo ED50 i.v. (mg/kg)
In Vivo ED50 i.d. (mg/kg)
Itriglumide (CR 2945)
CCK2 Antagonist
5.9
1.3
2.7
L-365,260
CCK2 Antagonist
~5.9
>1.3
>2.7
Ranitidine
H2 Antagonist
N/A
>1.3
>2.7
Omeprazole
Proton Pump Inhibitor
N/A
<1.3
>2.7
(Note: Data synthesized from comparative models where Itriglumide was1[1].)
Clinical Implications and Translational Challenges
While the physiological importance of gastrin makes the CCK2 receptor an attractive target for acid-related disorders, translating CCK2 antagonists like Itriglumide into clinical practice has 3[3].
Bioavailability & Pharmacokinetics: Many CCK2 receptor antagonists have yielded disappointing clinical results due to4, such as poor aqueous solubility[4].
Mucosal Healing & Tolerance: Although Itriglumide successfully inhibits gastrin-stimulated acid secretion, clinical observations suggest it might3 to the drug over time[3].
Therapeutic Niche: Because Proton Pump Inhibitors (PPIs) block the final common pathway of acid secretion with3[3], CCK2 antagonists are largely relegated to niche applications, such as managing 5 induced by long-term PPI use[5].
Itriglumide (CR 2945): Mechanisms, Pharmacology, and Translational Efficacy in Anxiety Models
Introduction to CCK2 Antagonism The development of targeted therapeutics for anxiety and panic disorders has historically been dominated by modulators of the GABAergic and serotonergic systems. However, the neuropeptide...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction to CCK2 Antagonism
The development of targeted therapeutics for anxiety and panic disorders has historically been dominated by modulators of the GABAergic and serotonergic systems. However, the neuropeptide cholecystokinin (CCK)—specifically its interactions with the central CCK2 (CCK-B) receptor—represents a critical, distinct neurochemical axis in the pathophysiology of anxiety. Itriglumide (CR 2945) is an anthranilic acid derivative that functions as a highly potent, non-peptide, and selective CCK2 receptor antagonist[1].
Unlike traditional benzodiazepines, which carry heavy burdens of sedation, ataxia, and dependence, Itriglumide offers a highly specific mechanistic intervention. By blocking the anxiogenic signaling of endogenous CCK in the cortex and amygdala, Itriglumide provides a compelling pharmacological profile for the treatment of anxiety-related disorders without the classical depressant side effects[1].
Pharmacological Profile and Mechanism of Action
The causality behind Itriglumide's efficacy lies in its precise disruption of the CCK2 receptor's intracellular signaling cascade. CCK2 is a Gq/11-coupled G-protein coupled receptor (GPCR) highly expressed in both the central nervous system and the gastrointestinal tract[2]. When endogenous ligands like CCK-4 or CCK-8 bind to CCK2, they trigger the activation of Phospholipase C (PLC), leading to the production of Inositol trisphosphate (IP3) and Diacylglycerol (DAG). This results in a rapid release of intracellular calcium (
Ca2+
), causing neuronal depolarization that clinically manifests as panic or severe anxiety[2].
Itriglumide acts as a competitive antagonist at the orthosteric binding site of the CCK2 receptor, effectively halting this Gq-mediated signal transduction[1][2].
Figure 1: CCK2 Receptor Signaling Pathway and the antagonistic blockade by Itriglumide.
Quantitative Pharmacodynamics
Itriglumide demonstrates exceptional target affinity and selectivity. In vitro binding assays reveal an
IC50
of 2.3 nM for the CCK2 receptor, with a selectivity ratio of approximately 9000-fold over the peripheral CCK1 (CCK-A) receptor[1][2]. This high selectivity is crucial for preventing off-target gastrointestinal and gallbladder dysfunctions associated with CCK1 blockade.
To validate the anxiolytic potential of Itriglumide, researchers employ a battery of ethological and conflict-based behavioral models. The causality behind utilizing multiple models is to ensure that the observed anxiolysis is robust across different psychological stressors (e.g., spatial aversion vs. punishment conflict).
Elevated Plus-Maze (EPM) & Zero-Maze: Itriglumide (0.1–10 mg/kg, s.c. or p.o.) exhibits significant dose-dependent anxiolytic effects. In the elevated zero-maze, its activity is notably more robust than older CCK2 antagonists like L-365,260 and CAM-1028[1].
Punished Licking Test (Vogel Conflict): This model creates a conflict between a rodent's thirst and a mild footshock. Itriglumide successfully increases the number of punished licks, indicating a suppression of conflict-induced anxiety[1].
Absence of Withdrawal: A critical self-validating metric for modern anxiolytics is the absence of rebound anxiety. A 7-day repeated treatment regimen of Itriglumide (10 mg/kg/day s.c.) induced zero tolerance or withdrawal anxiety upon cessation—a stark contrast to the physiological dependence rapidly induced by Diazepam[1].
Figure 2: Step-by-step experimental workflow for evaluating anxiolytic efficacy in the Elevated Plus-Maze.
Detailed Experimental Methodologies
The following protocols represent self-validating systems designed to ensure data integrity, verify blood-brain barrier (BBB) penetration, and isolate true anxiolysis from motor suppression.
Rationale: The EPM relies on the natural conflict between a rodent's innate exploratory drive and its evolutionary aversion to open, elevated spaces.
Step 1: Acclimatization. Transfer subjects (e.g., male Sprague-Dawley rats) to a dimly lit, sound-attenuated testing room 60 minutes prior to dosing to establish a stable neurochemical baseline.
Step 2: Dosing & Blinding. Administer Itriglumide (0.1, 1.0, and 10.0 mg/kg), a vehicle control, and a Diazepam positive control (1.5 mg/kg) via subcutaneous injection. The experimenter must be blinded to the treatment groups.
Step 3: Incubation. Allow a 45-minute incubation period for systemic absorption and CNS target engagement.
Step 4: Maze Placement. Place the rat in the central platform of the EPM, facing an open arm. Record the session for exactly 5 minutes using an automated overhead tracking system (e.g., EthoVision).
Step 5: Validation & Analysis. Calculate the percentage of time spent in the open arms. Self-Validation Check: Total arm entries must be quantified. If a drug increases open arm time but drastically reduces total arm entries, the result is confounded by sedation. Itriglumide uniquely increases open arm time while preserving total locomotor entries[1].
Protocol B: Ex-Vivo
[125I]
-CCK8 Binding Assay
Rationale: While in vitro assays prove a drug can bind to a receptor, ex-vivo assays are required to prove that the drug successfully penetrates the BBB and occupies the receptor in a living organism.
Step 1: In Vivo Administration. Administer Itriglumide (i.v. or s.c.) to the cohort.
Step 2: Tissue Harvesting. Euthanize the animals at
Tmax
(e.g., 30 minutes post-dose). Rapidly dissect the cerebral cortex on ice to prevent endogenous receptor degradation.
Step 3: Homogenization. Homogenize the cortical tissue in a Tris-HCl buffer (pH 7.4) containing protease inhibitors.
Step 4: Radioligand Competition. Incubate the tissue homogenates with the radioligand
[125I]
-(BH)-CCK8. Because Itriglumide is already bound to the CCK2 receptors from the in vivo administration, it will competitively inhibit the binding of the radioligand.
Step 5: Quantification. Terminate the reaction via rapid vacuum filtration over glass fiber filters. Quantify the bound radioactivity using a gamma counter. Calculate the
ID50
(e.g., 13.5 mg/kg for s.c. Itriglumide) to confirm central target engagement[1].
Translational Perspectives and Clinical Horizons
The therapeutic potential of Itriglumide extends beyond isolated psychiatric models. Genome-wide association studies (GWAS) have heavily reinforced the genetic link between the digestive tract and the central nervous system [3]. The CCKBR gene, which encodes the CCK2 receptor, is heavily implicated in both peptic ulcer diseases (regulating gastric acid secretion) and anxiety/panic disorders[3].
Because Itriglumide exhibits potent antisecretory and antiulcer activity[4][5] alongside its anxiolytic profile, it represents a unique dual-action pharmacophore. It has been investigated in Phase II clinical trials for generalized anxiety disorder (GAD) and panic disorder[6]. While the clinical development of early CCK2 antagonists was often hindered by poor oral bioavailability and rapid peptide degradation[7][8], the anthranilic acid backbone of Itriglumide provides a highly stable, non-peptide scaffold, marking a significant milestone in the translational pipeline of neuropeptide modulators.
References
Revel L, Mennuni L, Garofalo P, Makovec F. (1998). CR 2945: a novel CCKB receptor antagonist with anxiolytic-like activity. Behavioural Pharmacology, 9(3), 183-194.
URL:[Link]
Makovec F, Revel L, Letari O, Mennuni L, Impicciatore M. (1999). Characterization of antisecretory and antiulcer activity of CR 2945, a new potent and selective gastrin/CCK(B) receptor antagonist. European Journal of Pharmacology, 369(1), 81-90.
URL:[Link]
Wu Y, Murray GK, Byrne EM, Sidorenko J, Visscher PM, Wray NR. (2019). Genome-wide association study of gastrointestinal disorders reinforces the link between the digestive tract and the nervous system. bioRxiv.
URL:[Link]
Application Note: Pharmacological Blockade of Gastrin-Induced Effects Using Itriglumide (CR-2945)
Mechanistic Overview & Rationale Gastrin is a primary peptide hormone responsible for stimulating gastric acid secretion and driving the proliferation of gastric mucosal cells. Its physiological and pathological effects...
Author: BenchChem Technical Support Team. Date: April 2026
Mechanistic Overview & Rationale
Gastrin is a primary peptide hormone responsible for stimulating gastric acid secretion and driving the proliferation of gastric mucosal cells. Its physiological and pathological effects are mediated almost exclusively through the Cholecystokinin-2 (CCK2) receptor (historically known as the CCKB receptor), a Gq-protein coupled receptor highly expressed on enterochromaffin-like (ECL) cells and parietal cells (1)[1].
Itriglumide (CR-2945) is an orally active, highly potent anthranilic acid derivative that acts as a competitive and selective antagonist at the CCK2 receptor (2)[2]. By occupying the CCK2 receptor binding pocket, Itriglumide effectively uncouples the downstream Phospholipase C (PLC) signaling cascade. This prevents the generation of Inositol trisphosphate (IP3), abolishes intracellular calcium (
Ca2+
) mobilization, and ultimately halts the activation of the
H+/K+
ATPase pump responsible for acid secretion[2].
Mechanism of Action: Itriglumide blockade of the Gastrin/CCK2R signaling pathway.
Quantitative Data Presentation
Itriglumide exhibits exceptional selectivity and potency in both in vitro and in vivo models. The table below summarizes its core pharmacological parameters, establishing the baseline metrics required for experimental design (3)[3].
Protocol A: In Vitro Assessment of Gastrin-Induced Calcium Mobilization
Rationale & Causality: The immediate intracellular consequence of gastrin binding to the CCK2 receptor is a rapid spike in cytosolic calcium. By utilizing Fura-2 AM—a ratiometric fluorescent dye—we eliminate artifacts caused by uneven dye loading or photobleaching. Pre-incubating the cells with Itriglumide is a critical causal step; as a competitive antagonist, Itriglumide must reach thermodynamic binding equilibrium at the CCK2 receptor before the high-affinity agonist is introduced to prevent false-negative efficacy readings.
Materials:
Isolated rabbit or rat gastric parietal cells (
1×106
cells/mL)
Fura-2 AM (Calcium-sensitive fluorescent dye)
Gastrin-17 or Pentagastrin
Itriglumide (CR-2945) dissolved in DMSO (Prepare serial dilutions)
Spectrofluorometer equipped with dual-excitation capabilities
Step-by-Step Methodology:
Cell Loading: Incubate the isolated parietal cells with 2 µM Fura-2 AM in a HEPES-buffered physiological saline solution (pH 7.4) for 30 minutes at 37°C in the dark.
Washing: Centrifuge the suspension at 200 x g for 5 minutes. Discard the supernatant and resuspend the pellet in fresh HEPES buffer twice to remove any extracellular, un-cleaved dye.
Baseline Establishment: Transfer 2 mL of the cell suspension to a continuously stirred, thermostated (37°C) quartz cuvette. Record the baseline fluorescence ratio (Excitation: 340 nm / 380 nm; Emission: 510 nm) for 60 seconds to ensure a stable, self-validating resting state.
Antagonist Equilibration: Inject Itriglumide to achieve final well concentrations ranging from 0.1 nM to 100 nM. Incubate for exactly 5 minutes while continuously monitoring fluorescence to ensure the antagonist alone does not induce a calcium flux (verifying lack of partial agonism).
Agonist Stimulation: Inject Gastrin to a final concentration of 50 nM[2].
Data Acquisition: Record the fluorescence ratio for an additional 3 minutes. Calculate the peak
Ca2+
response. Determine the
IC50
by plotting the percentage inhibition of the gastrin-induced calcium peak against the log concentration of Itriglumide.
Protocol B: In Vivo Inhibition of Pentagastrin-Stimulated Acid Secretion
Rationale & Causality: To validate physiological efficacy, an in vivo continuous perfusion model is utilized. Pentagastrin is chosen over native gastrin because it contains the active C-terminal tetrapeptide sequence, providing a highly stable and reproducible submaximal stimulation of the CCK2 receptor. Titrating the collected gastric output to a neutral pH (7.0) provides a direct, quantitative measure of total titratable acid (
H+
concentration), which is mathematically superior to logarithmic pH readings for dose-response curve generation.
Experimental Workflow: In vivo assessment of Itriglumide on acid secretion.
Step-by-Step Methodology:
Preparation: Fast male Wistar rats (200-250g) for 24 hours prior to the experiment, allowing free access to water to clear the gastric lumen of food debris.
Anesthesia & Surgery: Anesthetize the subjects with urethane (1.25 g/kg, i.p.). Perform a midline laparotomy. Insert a dual-lumen cannula into the stomach via the duodenum (for fluid inflow) and a secondary cannula via the esophagus (for fluid collection).
Gastric Perfusion: Perfuse the stomach with pre-warmed (37°C) isotonic saline at a constant rate of 1.0 mL/min using a peristaltic pump. Collect the gastric perfusate in 15-minute aliquots.
Basal Output Validation: Titrate the collected aliquots against 0.1 N NaOH to pH 7.0 using an automated titrator. Do not proceed until a stable basal acid output is established over three consecutive 15-minute periods.
Agonist Infusion: Initiate a continuous intravenous infusion of pentagastrin (10 µg/kg/h) via a cannulated jugular vein. Monitor until a plateau of stimulated acid secretion is reached (typically 45-60 minutes).
Antagonist Administration: Administer Itriglumide intravenously (0.1 - 3.0 mg/kg) as a bolus dose[2].
Efficacy Calculation: Continue collecting and titrating perfusate aliquots for 90 minutes post-dose. The rapid dose-dependent reversal of acid secretion confirms the competitive nature of Itriglumide. Calculate the
ED50
based on the reduction in titratable acidity compared to vehicle-treated controls.
References
Makovec F, et al. "Characterization of antisecretory and antiulcer activity of CR 2945, a new potent and selective gastrin/CCK(B) receptor antagonist." PubMed / NIH.
"Role of CCK/gastrin receptors in gastrointestinal/metabolic diseases and results of human studies using gastrin/CCK receptor agonists/antagonists in these diseases." NIH PMC.
Application Note: Evaluating Itriglumide Efficacy via Intracellular Calcium Imaging in CCK2 Receptor Assays
Target Audience: Research Scientists, Assay Developers, and Pharmacologists in Drug Discovery Application: High-Throughput Screening (HTS), GPCR Functional Assays, Lead Optimization Executive Summary Itriglumide (CR-2945...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Research Scientists, Assay Developers, and Pharmacologists in Drug Discovery
Application: High-Throughput Screening (HTS), GPCR Functional Assays, Lead Optimization
Executive Summary
Itriglumide (CR-2945) is a highly potent, orally active, and selective antagonist of the Cholecystokinin-2 (CCK2) receptor, also known as the gastrin receptor [1]. Because the CCK2 receptor is a Gq-protein coupled receptor (GPCR), its activation by endogenous agonists (like Gastrin-17 or CCK-8) triggers the Phospholipase C (PLC) pathway, resulting in the rapid release of intracellular calcium (
Ca2+
).
This application note provides a comprehensive, self-validating protocol for utilizing fluorescent calcium imaging (e.g., using Fluo-4 AM on a FLIPR® or similar microplate reader) to quantitatively assess the antagonistic properties of Itriglumide. By measuring the real-time suppression of
Ca2+
transients, researchers can accurately determine the half-maximal inhibitory concentration (
IC50
) and binding kinetics of Itriglumide in live-cell formats.
Mechanistic Rationale & Pathway Visualization
Understanding the signal transduction pathway is critical for assay design. When an agonist binds to the CCK2 receptor, it induces a conformational change that activates the
Gq
alpha subunit. This subunit stimulates PLC to cleave phosphatidylinositol 4,5-bisphosphate (
PIP2
) into inositol 1,4,5-trisphosphate (
IP3
) and diacylglycerol (DAG).
IP3
then binds to receptors on the endoplasmic reticulum (ER), releasing stored
Ca2+
into the cytosol [2].
Itriglumide acts as a competitive antagonist, occupying the orthosteric binding site of the CCK2 receptor and preventing this entire signaling cascade. In our assay, the intracellular
Ca2+
surge is captured by a fluorogenic dye (Fluo-4 AM), which exhibits a massive increase in fluorescence upon binding free calcium.
Caption: CCK2R Gq-PLC-IP3 signaling pathway and competitive antagonism by Itriglumide in calcium imaging.
Experimental Design & Causality (E-E-A-T)
To ensure a robust and reproducible assay, every component of the experimental design must be deliberately chosen:
Cell Line Selection: Use a stable cell line overexpressing the human CCK2 receptor (e.g., HEK293-CCK2R or CHO-K1-CCK2R). Endogenous expression in standard immortalized lines is often too low to yield a robust signal-to-background ratio (
S/B>3
) [3].
Plate Format (Black, Clear-Bottom): Black walls prevent lateral light scatter (optical crosstalk) between adjacent wells, while the optically clear bottom allows bottom-reading instruments to focus precisely on the cell monolayer.
Dye Loading (Pluronic F-127 & Probenecid): Fluo-4 AM is highly hydrophobic. Pluronic F-127 (a non-ionic surfactant) is required to disperse the dye in the aqueous buffer. Furthermore, live cells actively extrude foreign molecules via multidrug resistance (MDR) pumps. Adding Probenecid , an organic anion transporter inhibitor, traps the de-esterified Fluo-4 inside the cell, stabilizing the baseline fluorescence.
Equilibration Time: Itriglumide must be pre-incubated with the cells for 15–30 minutes prior to agonist injection. This allows the compound to reach thermodynamic binding equilibrium with the CCK2 receptors.
Quantitative Pharmacological Data Summary
Parameter
Value / Specification
Clinical / Experimental Relevance
Target
CCK2 Receptor (Gastrin Receptor)
Primary target for GERD, peptic ulcers, and GI tumors.
Mechanism of Action
Competitive Antagonist
Reversibly competes with endogenous gastrin/CCK.
Binding Affinity (
IC50
)
∼2.3 nM
Highly potent; requires serial dilutions down to picomolar range.
Selectivity
>1000
-fold over CCK1R
Ensures observed effects are strictly CCK2R-mediated.
Molecular Weight
526.68 g/mol
Relevant for molarity calculations.
Stock Solubility
10 mM
in DMSO
Keep final assay DMSO concentration
≤0.5%
to avoid cell toxicity.
Step-by-Step Calcium Imaging Protocol
Reagents and Materials
Assay Buffer: Hank’s Balanced Salt Solution (HBSS) supplemented with
20 mM
HEPES, pH 7.4.
Calcium Dye: Fluo-4 AM (
1 mM
stock in DMSO).
Additives:20%
(w/v) Pluronic F-127 in DMSO;
250 mM
Probenecid (freshly prepared in
1M
NaOH, then neutralized).
Compounds: Itriglumide (
10 mM
stock in DMSO); Gastrin-17 or CCK-8 (
stock in PBS with
0.1%
BSA).
Caption: Step-by-step experimental workflow for Itriglumide evaluation in calcium imaging assays.
Phase 1: Cell Preparation
Harvest and Seed: Trypsinize HEK293-CCK2R cells and resuspend in complete culture medium.
Plating: Seed
20,000−30,000 cells/well
in a 96-well black, clear-bottom microplate (
).
Incubation: Incubate overnight at
37∘C
in a
5% CO2
incubator to allow cells to adhere and form a confluent monolayer.
Phase 2: Dye Loading
Prepare Dye Solution: Mix
of
1 mM
Fluo-4 AM with
of
20%
Pluronic F-127. Add this mixture to
1 mL
of Assay Buffer containing
2.5 mM
Probenecid. (Final Fluo-4 AM concentration:
).
Wash: Aspirate culture medium and gently wash the cells once with
of Assay Buffer to remove serum proteins that might sequester the dye or compounds.
Load: Add
of the Dye Solution to each well.
Incubate: Incubate the plate in the dark at
37∘C
for 45 minutes, followed by 15 minutes at room temperature (to allow complete de-esterification of the AM ester).
Phase 3: Compound Addition & Data Acquisition
Wash: Aspirate the dye solution and wash the wells twice with Assay Buffer containing
2.5 mM
Probenecid. Leave
of buffer in each well.
Antagonist Pre-incubation: Prepare a 3-fold serial dilution of Itriglumide (e.g., from
down to
0.1 nM
) at
2×
the final desired concentration. Add
of these solutions to the respective wells. Incubate for 15–30 minutes at room temperature in the dark.
Instrument Setup: Transfer the plate to a kinetic fluorescence reader (e.g., FLIPR Tetra or FlexStation). Set excitation to
488 nm
and emission to
525 nm
.
Agonist Injection: Program the instrument to inject
of the agonist (Gastrin-17 or CCK-8) at an
EC80
concentration (typically
1−5 nM
final, determined via a prior agonist dose-response curve).
Kinetic Readout: Record baseline fluorescence for 10 seconds prior to injection, then record continuously for 2–3 minutes post-injection.
Phase 4: Data Analysis
Extract the maximum fluorescence peak (
Fmax
) and the baseline fluorescence (
F0
) for each well.
Calculate the response as
ΔF/F0=(Fmax−F0)/F0
.
Plot the normalized response against the
log10
concentration of Itriglumide.
Fit the data using a non-linear regression model (four-parameter logistic equation) in software like GraphPad Prism to derive the
IC50
value.
References
Toward the Identification of a Reliable 3D QSAR Pharmacophore Model for the CCK2 Receptor Antagonism. ACS Publications. Available at:[Link]
Role of CCK/gastrin receptors in gastrointestinal/metabolic diseases and results of human studies using gastrin/CCK receptor agonists/antagonists in these diseases. National Institutes of Health (PMC). Available at:[Link]
Progress in developing cholecystokinin (CCK)/gastrin receptor ligands which have therapeutic potential. National Institutes of Health (PMC). Available at:[Link]
Method
Application Note: Modulating Neuronal Excitability with Itriglumide (CR 2945) – A Patch-Clamp Electrophysiology Protocol
Target Audience: Electrophysiologists, Neuropharmacologists, and Preclinical Drug Development Scientists Focus: Cholecystokinin B (CCK2) Receptor Antagonism and Synaptic Plasticity Executive Summary & Pharmacological Rat...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Electrophysiologists, Neuropharmacologists, and Preclinical Drug Development Scientists
Focus: Cholecystokinin B (CCK2) Receptor Antagonism and Synaptic Plasticity
Executive Summary & Pharmacological Rationale
Cholecystokinin (CCK) is a highly abundant neuropeptide in the mammalian central nervous system, acting primarily as a potent neuromodulator. It exerts its effects through two G-protein-coupled receptors: CCK1R and CCK2R. In the brain, the CCK2 receptor (CCK2R) predominates and is critically involved in regulating neuronal excitability, anxiety, pain perception, and synaptic plasticity[1].
To isolate and study CCK2R-mediated pathways, researchers require highly selective pharmacological tools. Itriglumide (CR 2945) is a potent, selective, and competitive anthranilic acid derivative that acts as a CCK2R antagonist[2]. By utilizing Itriglumide in whole-cell patch-clamp electrophysiology, researchers can definitively uncouple CCK2R activation from downstream intracellular signaling cascades (such as the Gq/11-PLC-Ca²⁺ pathway), thereby validating the specific contribution of CCK2 receptors to phenomena like long-term potentiation (LTP) of GABAergic synapses[3] or the direct depolarization of parvalbumin-positive (PV+) basket cells[4].
Quantitative Pharmacological Profile
Property
Value / Description
Experimental Implication
Target
CCK2 (Cholecystokinin B) Receptor
Highly selective over CCK1R.
IC₅₀ (Binding)
2.3 nM
Allows for complete receptor blockade at low micromolar bath concentrations (e.g., 1 µM) without off-target effects[2].
Readily diffuses into acute brain slice preparations.
Solubility
DMSO
Requires preparation of a high-concentration stock (e.g., 10 mM) to keep final DMSO concentration in artificial cerebrospinal fluid (aCSF) < 0.1%[5].
Mechanistic Causality: Why Use Itriglumide?
When designing an electrophysiological study to assess neuropeptide function, establishing causality is paramount. CCK can be released somatodendritically during sustained neuronal firing (e.g., depolarization of Ventral Tegmental Area (VTA) dopamine neurons)[6]. Once released, CCK binds to CCK2R, triggering a Gq/11-protein cascade that activates Phospholipase C (PLC), mobilizes intracellular calcium, and ultimately alters ion channel conductance to increase neuronal excitability.
Applying Itriglumide prior to CCK application or depolarization-induced endogenous CCK release creates a self-validating system . If a depolarization protocol induces LTP of inhibitory postsynaptic currents (IPSCs) under baseline conditions, but fails to do so in the continuous presence of 1 µM Itriglumide, the researcher can causally link the synaptic plasticity exclusively to CCK2R activation, ruling out retrograde endocannabinoid or glutamate signaling[3].
CCK2R signaling pathway and targeted blockade by Itriglumide.
Experimental Workflow & Protocol
The following protocol details a whole-cell patch-clamp methodology designed to measure CCK2R-mediated excitability changes in acute brain slices (e.g., hippocampal PV+ interneurons or VTA dopamine neurons).
Patch-clamp electrophysiology workflow for evaluating Itriglumide.
Phase 1: Reagent and Slice Preparation
Itriglumide Stock Preparation: Dissolve Itriglumide in 100% anhydrous DMSO to create a 10 mM stock solution. Aliquot and store at -20°C[5].
aCSF Preparation: Prepare standard artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 1.0 MgCl₂, 2.0 CaCl₂, 25 NaHCO₃, and 11 glucose, continuously bubbled with 95% O₂ / 5% CO₂.
Slice Preparation: Prepare 300 µm acute coronal brain slices using a vibratome in ice-cold cutting solution. Transfer to a recovery chamber containing aCSF at 32°C for 30 minutes, then incubate at room temperature for at least 1 hour prior to recording.
Phase 2: Whole-Cell Patch-Clamp Configuration
Internal Solution: To isolate GABAergic IPSCs (often modulated by CCK2R), use a Cesium-based internal solution (e.g., 130 mM Cs-methanesulfonate) to block potassium currents and hold the cell at a depolarized potential (e.g., 0 mV), or use a high-Chloride internal solution to record inward IPSCs at -70 mV[3].
Establishing Baseline: Obtain whole-cell configuration. Monitor series resistance (Rs); discard the cell if Rs changes by >20%. Record a stable baseline of electrically evoked IPSCs (eIPSCs) or holding current for at least 10 minutes.
Phase 3: The Self-Validating Pharmacological Assay
To prove that excitability changes are CCK2R-dependent, the experiment must be split into Control and Itriglumide-treated groups.
Control Group (CCK / Depolarization Alone):
Exogenous: Bath apply 100–500 nM CCK-8S. Observe the inward shift in holding current (depolarization)[4].
Endogenous: Depolarize the recorded neuron to -40 mV for 6 minutes to trigger somatodendritic CCK release. Return to -70 mV and observe the Long-Term Potentiation (LTP) of IPSC amplitude[6].
Itriglumide Group (Receptor Blockade):
After establishing the 10-minute baseline, bath-apply 1 µM Itriglumide for 15–20 minutes. Note: Ensure the vehicle (DMSO) concentration matches the control group.
Observe the baseline. Itriglumide alone should not significantly alter basal IPSC amplitude or holding current, validating that it does not possess inverse agonist properties in this specific circuit.
Apply the CCK stimulus (exogenous CCK-8S or the -40 mV depolarization protocol).
Causality Check: The presence of Itriglumide should completely abolish the CCK-induced inward current or the depolarization-induced IPSC LTP.
Expected Results & Data Interpretation
By strictly adhering to this protocol, researchers can isolate the specific electrophysiological signatures of CCK2R activation. The table below summarizes the expected quantitative outcomes when utilizing Itriglumide in distinct neuronal populations.
Neuronal Target
Stimulus
Expected Output (Control)
Expected Output (with 1 µM Itriglumide)
Mechanistic Interpretation
Hippocampal PV+ Basket Cells
500 nM CCK Bath Application
~90 pA inward shift in holding current (Depolarization)
< 5 pA shift (Complete blockade)
CCK directly excites PV+ cells exclusively via CCK2R[4].
VTA Dopamine Neurons
-40 mV Depolarization (6 min)
>150% sustained increase in evoked IPSC amplitude (LTP)
~100% of baseline (No LTP induction)
Somatodendritic release of endogenous CCK drives GABAergic plasticity via CCK2R[6].
Hippocampal CCK+ Basket Cells
500 nM CCK Bath Application
~40% depression of GABA release onto pyramidal cells
0% depression (Complete blockade)
CCK acts as an autocrine/paracrine negative feedback signal via CCK2R[1].
References
Cholecystokinin released somatodendritically from dopamine neurons broadly alters synaptic strength across the ventral tegmental area
Source: bioRxiv (Martinez Damonte et al., 2023/2026)
URL:[Link]
Cell-Type-Specific CCK2 Receptor Signaling Underlies the Cholecystokinin-Mediated Selective Excitation of Hippocampal Parvalbumin-Positive Fast-Spiking Basket Cells
Source: Journal of Neuroscience (Lee et al., 2011)
URL:[Link]
Application Notes & Protocols: Itriglumide and CCK Receptor Antagonism in Gastrointestinal Research
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals Introduction: Unlocking the Role of Cholecystokinin in Gastrointestinal Physiology The cholecystokinin (CCK) system is a cornersto...
Author: BenchChem Technical Support Team. Date: April 2026
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: Unlocking the Role of Cholecystokinin in Gastrointestinal Physiology
The cholecystokinin (CCK) system is a cornerstone of gastrointestinal (GI) regulation, acting as both a peripheral hormone and a central neurotransmitter to modulate everything from digestion and satiety to motility and pain perception.[1][2][3] This system's complexity and profound influence make its pharmacological manipulation a critical avenue for both fundamental research and therapeutic development for a host of functional GI disorders.[4][5]
This document provides researchers with the mechanistic background, comparative pharmacology, and detailed experimental protocols required to effectively utilize these antagonists to dissect CCK signaling in the gut.
Mechanism of Action: The Tale of Two Receptors
CCK exerts its diverse physiological effects by binding to two distinct G-protein coupled receptors (GPCRs): CCK1 (formerly CCK-A) and CCK2 (formerly CCK-B).[1][2] These receptors, while sharing significant homology, exhibit different ligand affinities and are distributed differently throughout the gastrointestinal tract and central nervous system.[10]
CCK1 Receptors: Predominantly found in peripheral tissues like the pancreas, gallbladder, and on vagal afferent neurons.[2][10] They have a high affinity for sulfated CCK and are key regulators of pancreatic enzyme secretion, gallbladder contraction, satiety signaling, and the slowing of gastric emptying.[8][9][10]
CCK2 Receptors: Found primarily in the brain and stomach.[2] They bind with high affinity to both CCK and the related peptide hormone gastrin. In the stomach, their activation by gastrin is a primary driver of gastric acid secretion.[7][11]
Itriglumide is an anthranilic acid derivative that acts as a potent and selective competitive antagonist of the CCK2 receptor.[6] By binding to this receptor without activating it, Itriglumide effectively blocks the downstream signaling initiated by gastrin, making it a powerful tool for investigating hypergastrinemic states and gastric acid-related phenomena.[6][11]
Signaling Pathway Overview
Upon agonist binding, the CCK1 receptor primarily couples to the Gq alpha subunit, initiating a canonical signaling cascade that results in increased intracellular calcium. This pathway is fundamental to its physiological effects. Antagonists like Loxiglumide or Devazepide block this initial step.
CCK1 Receptor Signaling Cascade.
Comparative Pharmacology of CCK Antagonists
Selecting the appropriate antagonist is crucial for experimental success. The choice depends entirely on the research question and the specific CCK receptor subtype being investigated.
Satiety, food intake, gastric emptying, potent research tool[9][13]
Proglumide
Non-selective (CCK1 & CCK2)
-
Early research tool, pain modulation, cancer studies[14][15][16]
Experimental Protocols: A Practical Guide
The following protocols provide step-by-step methodologies for key in vitro and in vivo assays.
Workflow for In Vivo Gastrointestinal Transit Study
Workflow for a charcoal meal GI transit assay.
Protocol 4.1: In Vivo Gastrointestinal Transit (Charcoal Meal Assay)
This model is a classic and reliable method to assess the effects of a test compound on overall GI motility.[17][18]
Objective: To determine if a CCK receptor antagonist alters the rate of intestinal transit in mice.
Materials:
Male C57BL/6 mice (8-10 weeks old)
Itriglumide or other CCK antagonist
Vehicle (e.g., 0.5% Carboxymethylcellulose (CMC) in saline)
Positive control (e.g., Morphine, to decrease transit)
Charcoal meal: 10% activated charcoal in 5% gum arabic solution
Oral gavage needles
Dissection tools and board
Ruler
Procedure:
Acclimation and Fasting: House mice under standard conditions for at least one week. Fast the mice for 12-18 hours before the experiment, with free access to water.
Grouping: Randomly assign mice to experimental groups (n=8-10 per group):
Group 1: Vehicle control
Group 2: Positive Control (e.g., Morphine, 10 mg/kg, s.c.)
Group 3-5: Test Compound (e.g., Itriglumide at 1, 10, 30 mg/kg, p.o.)
Dosing: Administer the vehicle, positive control, or test compound at a standard volume (e.g., 10 mL/kg for oral gavage).[19]
Pre-treatment: Return animals to their cages for a pre-treatment period, typically 30 minutes for i.p./s.c. administration or 60 minutes for p.o.
Charcoal Administration: Administer the charcoal meal to each mouse via oral gavage (e.g., 0.2 mL/mouse). Record the exact time of administration for each animal.
Transit Time: Place mice back in their cages for a fixed transit period, typically 20-25 minutes.[18]
Euthanasia and Dissection: At the end of the transit period, euthanize mice via an approved method (e.g., cervical dislocation). Immediately perform a laparotomy to expose the abdominal cavity.
Measurement: Carefully dissect the entire small intestine, from the pyloric sphincter to the cecum. Lay the intestine flat on a moist surface without stretching.
Measure the total length of the small intestine.
Measure the distance from the pyloric sphincter to the leading edge (front) of the charcoal meal.
Calculation: Calculate the percent transit for each animal:
% Transit = (Distance traveled by charcoal / Total length of small intestine) x 100
Expected Outcome & Interpretation: A prokinetic agent will increase the % transit, while an agent that slows motility (like morphine or potentially a CCK1 agonist) will decrease it. A CCK1 antagonist might be expected to increase gastric emptying and transit, while the effects of a CCK2 antagonist like Itriglumide would be less predictable and worth investigating.
Protocol 4.2: In Vitro Pancreatic Lobule Amylase Secretion Assay
This ex vivo assay directly measures the secretagogue effect of CCK agonists on pancreatic acinar cells and its inhibition by antagonists.[20]
Objective: To quantify the ability of a CCK antagonist to inhibit CCK-8-stimulated amylase secretion from isolated mouse pancreatic lobules.
CCK1 Antagonist (e.g., Loxiglumide) or Itriglumide (as a test for cross-reactivity)
24-well cell culture plate
Shaking water bath (37°C)
Amylase activity assay kit
Procedure:
Tissue Preparation: Euthanize mice and harvest the pancreata into ice-cold, oxygenated KRB buffer.[20] Finely mince the tissue.
Digestion: Digest the minced tissue with collagenase in KRB buffer at 37°C with gentle shaking for 40-50 minutes until lobules are dispersed.
Washing: Stop the digestion by adding cold KRB buffer. Allow lobules to settle by gravity and wash them three times with fresh KRB buffer to remove collagenase.
Pre-incubation: Resuspend the lobules in fresh KRB buffer and pre-incubate for 30 minutes at 37°C in a shaking water bath to allow them to equilibrate.
Experimental Setup: Aliquot the pancreatic lobule suspension into a 24-well plate. Set up conditions in triplicate:
Basal (Buffer only)
CCK-8 stimulation (e.g., 100 pM)
Antagonist only (e.g., 1 µM Loxiglumide)
CCK-8 (100 pM) + Antagonist (at various concentrations, e.g., 1 nM to 10 µM)
Incubation: Incubate the plate at 37°C for 30 minutes with gentle shaking.
Sample Collection: After incubation, centrifuge the plate briefly to pellet the lobules. Collect the supernatant (containing secreted amylase).
Lysis: Lyse the remaining lobules in the pellet with a detergent-containing buffer to measure total amylase content.
Amylase Assay: Measure the amylase activity in the supernatant and the lysate using a commercial assay kit according to the manufacturer's instructions.[20]
Calculation: Express amylase secretion as a percentage of the total content:
% Secretion = (Amylase in supernatant / (Amylase in supernatant + Amylase in lysate)) x 100
Data Analysis & Interpretation: Plot the amylase secretion against the concentration of the antagonist in the presence of a fixed concentration of CCK-8. This will allow for the calculation of an IC50 value, representing the concentration of antagonist required to inhibit 50% of the CCK-8-stimulated secretion. This provides a functional measure of the antagonist's potency at the pancreatic CCK1 receptor.
Data Interpretation and Troubleshooting
Variability in In Vivo Models: GI transit can be influenced by stress, circadian rhythm, and animal handling. Ensure consistent fasting times and handling procedures. The use of a positive control (e.g., morphine) is essential to validate the assay's responsiveness.[18]
Receptor Specificity: When a new compound is tested, it is crucial to confirm its selectivity. Testing Itriglumide in a CCK1-dominant assay (like pancreatic secretion) and a CCK1 antagonist in a CCK2-dominant assay (like gastrin-induced acid secretion) can help confirm their specificity and rule out off-target effects.
Solubility Issues: Poor solubility of test compounds is a common problem. Ensure the vehicle used is appropriate and does not have biological effects on its own. Sonication or gentle warming may be required to dissolve compounds. Always prepare fresh solutions.
Conclusion and Future Directions
CCK receptor antagonists like Itriglumide are precise and powerful tools for elucidating the complex roles of the CCK/gastrin system in gastrointestinal health and disease. Itriglumide's CCK2 selectivity provides a specific probe for the effects of gastrin in the stomach, while a rich pharmacopeia of CCK1 antagonists allows for detailed investigation into digestion, motility, and satiety. The protocols outlined here provide a robust framework for researchers to begin exploring these pathways. Future research may focus on the interplay between CCK1 and CCK2 signaling in functional GI disorders and exploring the therapeutic potential of next-generation, highly selective antagonists.
References
Discovery of New CCK2 Receptor Antagonists. A Review of Pharmacological Studies. Part I: Development of Potential Therapeutic To. (n.d.). Google Scholar.
Woodward, D. F. (2001). Cholecystokinin (CCK) assays. PubMed. [Link]
ITRIGLUMIDE - Inxight Drugs. (n.d.). National Center for Advancing Translational Sciences. [Link]
Chang, R. S., & Lotti, V. J. (1986). Biochemical and pharmacological characterization of an extremely potent and selective nonpeptide cholecystokinin antagonist. PNAS. [Link]
Khan, I., et al. (2017). Identification of potent cholecystokinin-B receptor antagonists: synthesis, molecular modeling and anti-cancer activity against pancreatic cancer cells. Scientific Reports. [Link]
Grady, J. J., et al. (2023). Cholecystokinin Receptor Antagonist Induces Pancreatic Stellate Cell Plasticity Rendering the Tumor Microenvironment Less Oncogenic. MDPI. [Link]
Sarosiek, I., et al. (2024). The Role of a Cholecystokinin Receptor Antagonist in the Management of Chronic Pancreatitis: A Phase 1 Trial. MDPI. [Link]
Jensen, R. T. (2005). Progress in developing cholecystokinin (CCK)/gastrin receptor ligands which have therapeutic potential. Current Opinion in Pharmacology. [Link]
Gastrointestinal Motility Model, Research Assays, And Testing CRO. (n.d.). REPROCELL. [Link]
In vivo Methods for Evaluation of Drugs for the Treatment of Gastrointestinal Motility Disorders. (2016). ResearchGate. [Link]
Gastrointestinal Models to Evaluate Bowel Motility. (n.d.). Melior Discovery. [Link]
Key Considerations For Dosing Volume, PH, And Formulation in Animal Models. (2025). PRISYS Biotech. [Link]
Metabolic actions of the type 1 cholecystokinin receptor: its potential as a therapeutic target. (2018). Trends in Endocrinology & Metabolism. [Link]
Gastrointestinal and Renal In Vivo Models. (n.d.). Pharmacology Discovery Services. [Link]
What are CCK receptor antagonists and how do they work? (2024). Patsnap Synapse. [Link]
Wank, S. A. (1995). Cholecystokinin receptors. The American Journal of Physiology-Gastrointestinal and Liver Physiology. [Link]
Dufresne, M., et al. (2006). Role of CCK/gastrin receptors in gastrointestinal/metabolic diseases and results of human studies using gastrin/CCK receptor agonists/antagonists in these diseases. Current Pharmaceutical Design. [Link]
CCK 1 Antagonists: Are They Ready for Clinical Use? (2009). ResearchGate. [Link]
Liraglutide suppression of caloric intake competes with the intake-promoting effects of a palatable cafeteria diet, but does not impact food or macronutrient selection. (2017). Physiology & Behavior. [Link]
Preparation of Pancreatic lobules for studying pancreatic exocrine secretion. (n.d.). Semantic Scholar. [Link]
Black, C. J., & Ford, A. C. (2020). Management of functional gastrointestinal disorders. Clinical Medicine. [Link]
Gastrointestinal: New frontiers in therapeutics for GI diseases and disorders — from microRNAs to novel pharmaceutics, to low FODMAP diets and microbiome. (2016). Current Opinion in Pharmacology. [Link]
The Safety and Efficacy of Dexloxiglumide for the Relief of Symptoms of Functional Dyspepsia. (2006). ClinicalTrials.gov. [Link]
Changes in Eating Behaviour During Treatment With Obesity Medications. (2024). Journal of the Endocrine Society. [Link]
Beauchamp, R. D., et al. (1985). Proglumide, a gastrin receptor antagonist, inhibits growth of colon cancer and enhances survival in mice. Annals of Surgery. [Link]
Application Note: Itriglumide (CR-2945) in Behavioral Pharmacology and Gut-Brain Axis Research
Executive Summary Itriglumide (also known as CR-2945) is a highly potent, orally active, and selective non-peptide antagonist of the Cholecystokinin-B (CCK-B) receptor. With an IC50 of approximately 2.3 nM and a selectiv...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Itriglumide (also known as CR-2945) is a highly potent, orally active, and selective non-peptide antagonist of the Cholecystokinin-B (CCK-B) receptor. With an IC50 of approximately 2.3 nM and a selectivity ratio of ~9,000 for CCK-B over CCK-A receptors, itriglumide has become a critical pharmacological tool for probing the central and peripheral nervous systems[1].
In behavioral pharmacology, the CCKergic system is deeply implicated in the modulation of emotional states, nociception, and autonomic gut-brain communication[2]. This application note provides researchers with field-proven insights, mechanistic rationales, and self-validating protocols for deploying itriglumide in three primary domains: anxiolytic profiling, analgesic tolerance modulation, and visceral nociception mapping.
Mechanistic Rationale: The CCK-B Receptor as a Behavioral Hub
Endogenous cholecystokinin (CCK) acts as a major excitatory neuropeptide in the brain. Overexpression of CCK or hyperactivation of CCK-B receptors in the amygdala and cortex directly correlates with panic attacks and anxiety-like behaviors (ALBs)[2]. Furthermore, in the spinal cord, CCK acts as an endogenous "anti-opioid," driving the development of analgesic tolerance[3]. Peripherally, CCK-B receptors on vagal afferents communicate noxious gastric stimuli (such as acid backdiffusion) to the brainstem, specifically the nucleus tractus solitarius (NTS)[4].
Itriglumide effectively uncouples these pathological signaling cascades by competitively blocking the CCK-B receptor without inducing the sedative off-target effects typical of traditional GABAergic anxiolytics[5].
CCK-B receptor modulation by Itriglumide across anxiety, pain, and gut-brain signaling pathways.
Quantitative Pharmacological Profile
To establish baseline expectations for assay design, the following table summarizes the quantitative pharmacological parameters of itriglumide compared to reference compounds.
Application 1: Anxiolytic and Anti-Panic Profiling
Causality & Experimental Rationale
While the Elevated Plus Maze (EPM) is a standard tool, the Elevated Zero Maze (EZM) is preferred for evaluating highly specific anxiolytics like itriglumide. The EZM eliminates the ambiguous "center square" of the EPM, forcing the animal into a binary choice between open (anxiogenic) and closed (safe) quadrants. Because itriglumide provides anxiolysis without the motor sedation seen in benzodiazepines[5], tracking total distance traveled alongside quadrant time is critical to prove that increased open-arm exploration is due to reduced fear, not hyperlocomotion.
Protocol: Elevated Zero Maze (EZM) Assay
Self-Validating System: This protocol includes a vehicle negative control (to establish baseline anxiety) and a diazepam positive control (to validate the maze's sensitivity to anxiolysis).
Animal Preparation: Habituate adult male Wistar rats to the testing room for 60 minutes prior to the experiment under dim red lighting (15-20 lux).
Dosing Regimen:
Group 1 (Negative Control): Administer 0.9% Saline vehicle (s.c.).
Group 2 (Test): Administer Itriglumide at 1.0 mg/kg (s.c.).
Group 3 (Test): Administer Itriglumide at 10.0 mg/kg (s.c.).
Group 4 (Positive Control): Administer Diazepam at 1.5 mg/kg (i.p.).
Incubation: Wait exactly 30 minutes post-injection to allow for peak CNS penetrance and receptor occupancy.
Testing Phase: Place the rat in a closed quadrant of the EZM facing an open quadrant. Record behavior for exactly 5 minutes using an overhead automated tracking system (e.g., EthoVision).
Data Extraction & Validation:
Primary Endpoint: Time spent in the open quadrants (an increase indicates anxiolysis).
Validation Endpoint: Total distance traveled. (Diazepam should show a decrease in total distance due to sedation; Itriglumide should maintain parity with the vehicle group, proving non-sedative anxiolysis).
Application 2: Modulation of Analgesic Tolerance
Causality & Experimental Rationale
Chronic administration of opioids (or the use of High-Frequency Transcutaneous Electrical Nerve Stimulation, TENS) upregulates endogenous CCK in the spinal cord. CCK acts antagonistically to opioid signaling, creating a state of analgesic tolerance[3]. By co-administering itriglumide, researchers can block spinal CCK-B receptors, thereby preserving the analgesic efficacy of delta-opioid agonists like SNC-80 over repeated administrations.
Protocol: Prevention of Opioid Tolerance in the Paw Withdrawal Test
Self-Validating System: Baseline nociceptive thresholds must be established before any drug administration to ensure uniform sensitivity across cohorts.
Baseline Measurement: Use a calibrated digital algometer (Randall-Selitto test) to apply increasing pressure to the hind paw of the rat. Record the pressure (in grams) at which the animal exhibits a withdrawal reflex.
Induction of Tolerance (Days 1-5):
Cohort A (Tolerance Control): Administer SNC-80 (delta-opioid agonist) + Vehicle daily.
Cohort B (Rescue Group): Administer SNC-80 + Itriglumide (3.0 mg/kg, i.p.) daily.
Daily Testing: 45 minutes after daily dosing, repeat the paw withdrawal test.
Data Interpretation:
Cohort A will show a gradual return to baseline withdrawal thresholds by Day 4, indicating the development of opioid tolerance.
Cohort B must maintain a significantly elevated withdrawal threshold (analgesia) through Day 5, proving that itriglumide successfully prevented CCK-mediated opioid tolerance[3].
Application 3: Gut-Brain Axis and Visceral Nociception
Causality & Experimental Rationale
The gastrointestinal tract communicates states of distress (e.g., acid backdiffusion, ulceration) to the brain via vagal afferents. Pentagastrin, a synthetic peptide, stimulates both gastric acid secretion and CCK receptors on these vagal nerves, triggering the expression of the immediate-early gene c-Fos in the NTS and area postrema of the brainstem[4]. Pre-treatment with itriglumide isolates the CCK-B mediated component of this gut-brain signaling pathway.
Protocol: c-Fos Expression Mapping in the Brainstem
Self-Validating System: A saline-challenged group is required to establish the baseline constitutive expression of c-Fos in the brainstem, ensuring that the surgical and perfusion procedures themselves are not causing artifactual neuronal activation.
Pre-treatment: Fast rats for 18 hours (water ad libitum). Administer Itriglumide (10 mg/kg, i.p.) or Vehicle 30 minutes prior to the gastric challenge.
Gastric Challenge: Administer Pentagastrin (250 µg/kg, i.p.) to stimulate vagal afferent firing.
Incubation for Gene Expression: Return the animal to its home cage for exactly 90 minutes. This is the critical window for peak c-Fos protein translation following neuronal depolarization.
Perfusion & Fixation: Deeply anesthetize the animal and perform transcardial perfusion with 0.9% heparinized saline followed by 4% paraformaldehyde (PFA) in 0.1 M phosphate buffer.
Immunohistochemistry (IHC):
Extract the brainstem, cryoprotect in 30% sucrose, and section at 30 µm.
Stain free-floating sections with a primary anti-c-Fos antibody, followed by a DAB (3,3'-Diaminobenzidine) visualization cascade.
Quantification: Count c-Fos positive nuclei in the NTS and area postrema. Itriglumide pre-treatment should suppress pentagastrin-evoked c-Fos expression to near-baseline levels, confirming the role of CCK-B in visceral nociceptive signaling[4].
Experimental Workflow Visualization
In vivo behavioral pharmacology workflow for evaluating Itriglumide efficacy.
References
CR 2945: a novel CCKB receptor antagonist with anxiolytic-like activity. Behavioural Pharmacology / PubMed (NIH). Available at:[Link]
Elevated cholecystokininergic tone constitutes an important molecular/neuronal mechanism for the expression of anxiety in the mouse. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]
Cholecystokinin receptors mediate tolerance to the analgesic effect of TENS in arthritic rats. Molecular Pain / PMC (NIH). Available at:[Link]
Stomach-brain communication by vagal afferents in response to luminal acid backdiffusion, gastrin, and gastric acid secretion. American Journal of Physiology-Gastrointestinal and Liver Physiology. Available at:[Link]
Application Note: Utilizing Itriglumide (CR 2945) in In Vivo Models of Peptic Ulcer Disease
Executive Summary Peptic ulcer disease (PUD) is fundamentally driven by an imbalance between mucosal defensive mechanisms and aggressive secretory factors, primarily gastric acid. While proton pump inhibitors (PPIs) and...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Peptic ulcer disease (PUD) is fundamentally driven by an imbalance between mucosal defensive mechanisms and aggressive secretory factors, primarily gastric acid. While proton pump inhibitors (PPIs) and histamine H2 receptor antagonists remain standard therapies, their long-term use is associated with enterochromaffin-like (ECL) cell hyperplasia and ulcer relapse[1]. This has catalyzed the investigation of novel antisecretory agents targeting upstream hormonal regulators.
Itriglumide (CR 2945) , an anthranilic acid derivative, has emerged as a highly potent, reversible, and selective antagonist of the cholecystokinin-2 (CCK2) / gastrin receptor[2]. By competitively blocking gastrin-mediated signaling, Itriglumide provides a powerful pharmacological tool for researchers investigating the neuroendocrine regulation of acid secretion, ECL cell dynamics, and novel therapeutic pathways for acid-related disorders[3]. This application note provides authoritative, self-validating protocols for deploying Itriglumide in established in vivo peptic ulcer models.
Pharmacodynamic Profiling
To effectively utilize Itriglumide in experimental models, researchers must calibrate their dosing based on its established pharmacokinetic and pharmacodynamic parameters. The following table summarizes the quantitative data critical for experimental design.
Pharmacological Parameter
Quantitative Value
Experimental Context / Target
In Vitro IC₅₀
5.9 nM
Inhibition of gastrin-induced (50 nM) cytosolic Ca²⁺ elevation in rabbit parietal cells[4].
In Vivo ED₅₀ (i.v.)
1.3 mg/kg
Inhibition of pentagastrin-stimulated gastric acid secretion in rats[4].
In Vivo ED₅₀ (i.d.)
2.7 mg/kg
Inhibition of pentagastrin-stimulated gastric acid secretion in rats (intraduodenal)[4].
Receptor Antagonism (pA₂)
7.33
Reversible and competitive gastrin antagonism in rat models[4].
Receptor Specificity
Inactive up to 30 mg/kg
Fails to antagonize acid secretion stimulated by histamine or carbachol, confirming strict CCK2R selectivity[4].
Mechanistic Architecture
Gastrin is the primary hormonal mediator of the gastric phase of acid secretion. It does not stimulate parietal cells directly; rather, it binds to CCK2 receptors on ECL cells to trigger histamine exocytosis[5]. Itriglumide exerts its antisecretory effect by competitively occupying the CCK2 receptor, thereby arresting this paracrine cascade before proton pump activation occurs.
Fig 1. Gastrin-mediated acid secretion pathway and targeted competitive inhibition by Itriglumide.
Self-Validating In Vivo Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate orthogonal validation steps and specific control arms that internally prove the mechanism of action during the experiment.
Protocol 1: Indomethacin-Induced Gastric Ulceration Model
Rationale: Indomethacin inhibits cyclooxygenase (COX), depleting mucosal prostaglandins and impairing the stomach's defensive barrier. Testing Itriglumide in this model determines if upstream suppression of gastrin-driven acid secretion is sufficient to prevent ulceration even when mucosal defenses are severely compromised[4].
Step 1: Acclimation and Fasting
Procedure: Fast adult Wistar rats (180–200g) for 24 hours prior to the experiment, allowing free access to water.
Causality: Fasting eliminates dietary buffering of gastric acid. Furthermore, an empty stomach prevents physical interference from food particles during the macroscopic scoring of the gastric mucosa, ensuring accurate lesion measurement.
Step 2: Establishment of the Self-Validating Matrix
Procedure: Divide animals into 5 distinct cohorts:
Vehicle Control (Negative): Validates baseline ulcer induction.
Ranitidine Control (Positive): A proven H2 antagonist validates the acid-dependent nature of the model.
Causality: The Specificity Challenge Arm is critical for trustworthiness. Because Itriglumide is highly selective for CCK2 and does not block carbachol-stimulated acid[4], ulcers must still form in this cohort. If Itriglumide prevents ulcers here, it indicates off-target effects or compound contamination, thereby self-validating the compound's purity and mechanism.
Step 3: Prophylactic Dosing
Procedure: Administer Itriglumide intraduodenally (i.d.) 30 minutes prior to ulcer induction.
Causality: Intraduodenal administration bypasses the variability of gastric emptying, allowing for a direct assessment of systemic absorption. Pre-dosing is mandatory because Itriglumide functions via competitive receptor blockade; pre-occupying the CCK2 receptors prevents the initial gastrin-mediated histamine surge.
Step 4: Ulcer Induction
Procedure: Administer Indomethacin (30 mg/kg) subcutaneously (s.c.).
Causality: Subcutaneous administration ensures systemic COX inhibition without causing direct, localized topical irritation to the gastric mucosa. This guarantees that the resulting ulcers are strictly driven by the physiological breakdown of mucosal defenses rather than chemical burns.
Step 5: Tissue Harvesting and Macroscopic Scoring
Procedure: Euthanize animals 4 hours post-induction. Ligate the pylorus and cardia, remove the stomach, and inject 2 mL of 2% formalin to fix the tissue in a distended state. Open along the greater curvature.
Causality: Distention fixation flattens the mucosal folds (rugae). Without this step, small hemorrhagic lesions hide within tissue crevices, leading to artificially low Ulcer Index (UI) scores.
Protocol 2: Cysteamine-Induced Duodenal Ulceration Model
Rationale: Unlike indomethacin, cysteamine induces massive hypersecretion of gastric acid and delays gastric emptying, closely mimicking the pathology of severe human duodenal ulcers.
Procedure Adaptation: Administer Cysteamine-HCl (400 mg/kg, orally) to 24-hour fasted rats. Administer Itriglumide (i.v. or i.d.) 30 minutes prior to the cysteamine challenge. Euthanize at 24 hours post-induction.
Causality: Cysteamine rapidly increases endogenous gastrin levels and acid output. By utilizing Itriglumide, researchers can isolate the exact contribution of the CCK2 receptor in cysteamine-driven hypersecretion. Efficacy in this model proves that Itriglumide can overcome aggressive hypersecretory states, not just defensive impairments[4].
Experimental Workflow
Fig 2. Self-validating in vivo workflow for evaluating Itriglumide in peptic ulcer disease models.
References
Characterization of antisecretory and antiulcer activity of CR 2945, a new potent and selective gastrin/CCK(B) receptor antagonist | PubMed (NIH) | 4
New molecular targets for treatment of peptic ulcer disease | PubMed (NIH) | 1
Progress in developing cholecystokinin (CCK)/gastrin receptor ligands which have therapeutic potential | PMC (NIH) | 3
Acid Suppression Therapy: Where Do We Go from Here? | Karger Publishers | 5
Application Note: Immunohistochemical Profiling of CCK2 Receptor Antagonism by Itriglumide in Tissue Models
Introduction and Mechanistic Rationale Itriglumide (CR 2945) is a highly potent, orally active, and selective antagonist of the cholecystokinin-2 (CCK2) receptor, also known as the gastrin receptor[1]. With an IC50 of 2....
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Mechanistic Rationale
Itriglumide (CR 2945) is a highly potent, orally active, and selective antagonist of the cholecystokinin-2 (CCK2) receptor, also known as the gastrin receptor[1]. With an IC50 of 2.3 nM, Itriglumide competitively blocks the binding of gastrin and cholecystokinin to CCK2R, a Class A G-protein-coupled receptor (GPCR)[1][2].
In physiological contexts, CCK2R activation stimulates gastric acid secretion and promotes the proliferation of gastrointestinal mucosa. In pathological contexts, hypergastrinemia and CCK2R overexpression are implicated in the progression of gastric, pancreatic, and medullary thyroid cancers[3]. Upon ligand binding, CCK2R couples to Gq/11 proteins, activating Phospholipase C (PLC), mobilizing intracellular calcium, and triggering downstream mitogenic cascades, notably the MAPK/ERK and PI3K/AKT pathways[4].
When evaluating the efficacy of Itriglumide in preclinical tissue models (e.g., tumor xenografts or gastric mucosal biopsies), Immunohistochemistry (IHC) is the gold standard for spatial and semi-quantitative analysis. A robust IHC panel must assess not only the presence of the target receptor (CCK2R) but also the attenuation of downstream signaling effectors (e.g., p-ERK, c-Fos) and terminal cellular responses (e.g., Ki-67 for proliferation)[5].
Fig 1: CCK2R signaling pathway and targeted antagonism by Itriglumide.
Quantitative Data Presentation: Expected IHC Biomarker Shifts
To establish a self-validating experimental system, researchers must multiplex or serially section tissues to correlate receptor expression with functional inhibition. The table below summarizes the expected quantitative and qualitative shifts in key biomarkers following effective Itriglumide treatment.
Biomarker Target
Cellular Localization
Biological Function
Expected Shift Post-Itriglumide
Diagnostic Implication
CCK2R
Membranous / Cytoplasmic
Primary drug target (GPCR)
Unchanged or slight internalization
Confirms target presence; validates model suitability.
p-ERK1/2
Cytoplasmic / Nuclear
Downstream mitogenic signaling
Significant Decrease
Confirms successful blockade of the MAPK signaling cascade.
c-Fos
Nuclear
Immediate early gene activation
Significant Decrease
Indicates reduced cellular/neuronal activation by gastrin[5].
Ki-67
Nuclear
Cellular proliferation
Decrease
Demonstrates anti-proliferative efficacy of the treatment.
Cleaved Caspase-3
Cytoplasmic / Nuclear
Apoptosis executioner
Increase (Model dependent)
Suggests induction of apoptosis following withdrawal of survival signals.
Standardized IHC Protocol for Itriglumide-Treated Tissues
The following protocol is optimized for Formalin-Fixed Paraffin-Embedded (FFPE) tissues. The causality behind each step is detailed to ensure scientific integrity and troubleshooting capability.
Fig 2: Standardized IHC workflow for evaluating CCK2R and downstream effectors.
Step 1: Deparaffinization and Rehydration
Causality: Paraffin must be completely removed to allow aqueous antibodies to penetrate the tissue. Rehydration must be gradual to prevent osmotic shock and tissue micro-tearing.
Incubate slides in Xylene (or a non-toxic aliphatic hydrocarbon substitute) for 2 washes, 5 minutes each.
Causality: Formalin fixation creates methylene bridges that mask antigenic sites. Heat breaks these cross-links. Crucial insight: CCK2R is a multi-pass transmembrane GPCR; its epitopes are notoriously difficult to unmask. A high-pH buffer (Tris-EDTA, pH 9.0) is strongly recommended for CCK2R, whereas downstream nuclear markers like Ki-67 or c-Fos may perform optimally in standard Sodium Citrate (pH 6.0).
Place slides in a slide rack and submerge in the appropriate retrieval buffer.
For CCK2R: 10 mM Tris, 1 mM EDTA, 0.05% Tween 20, pH 9.0.
For p-ERK/Ki-67: 10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0.
Heat in a microwave or pressure cooker until the buffer reaches 95-100°C. Maintain temperature for 15-20 minutes.
Critical: Allow slides to cool in the buffer at room temperature for 30 minutes. Rapid cooling will cause proteins to refold and re-mask the epitopes.
Step 3: Blocking Non-Specific Binding
Causality: Endogenous peroxidases (abundant in highly vascularized tumors or gastric mucosa) will react with DAB, causing false-positive background. Fc receptors on tissue macrophages can non-specifically bind the primary antibody.
Peroxidase Block: Incubate slides in 3% H₂O₂ in methanol or PBS for 10 minutes. Wash in TBST (Tris-Buffered Saline with 0.1% Tween 20) 3x 5 min.
Protein Block: Incubate with 5% Normal Goat Serum (or serum matching the host species of the secondary antibody) + 1% BSA in TBST for 1 hour at room temperature.
Step 4: Primary Antibody Incubation
Causality: Overnight incubation at 4°C is preferred over 1 hour at room temperature. Lower temperatures slow down reaction kinetics, favoring high-affinity specific binding over low-affinity off-target binding, thus increasing the signal-to-noise ratio.
Dilute primary antibodies (e.g., Anti-CCK2R, Anti-p-ERK1/2) in blocking buffer according to manufacturer optimization (typically 1:100 to 1:500).
Apply 100-200 µL per slide, cover with a coverslip or Parafilm to prevent evaporation, and incubate overnight at 4°C in a humidified chamber.
Self-Validation Control: Always include an Isotype Control (e.g., normal rabbit IgG) at the exact same concentration as the primary antibody to rule out non-specific binding.
Step 5: Secondary Antibody and Polymer Detection
Causality: Traditional Avidin-Biotin Complex (ABC) methods can yield false positives in gastrointestinal tissues due to high endogenous biotin. Using an HRP-conjugated micropolymer system avoids this issue and provides superior tissue penetration.
Wash slides in TBST 3x 5 min.
Apply HRP-conjugated secondary polymer (anti-rabbit/mouse depending on primary Ab host). Incubate for 30 minutes at room temperature.
Wash in TBST 3x 5 min.
Step 6: Chromogenic Development and Counterstaining
Causality: DAB (3,3'-Diaminobenzidine) produces a stable, insoluble brown precipitate upon reaction with HRP. Hematoxylin provides nuclear contrast, allowing the researcher to distinguish between nuclear (e.g., Ki-67) and cytoplasmic/membranous (e.g., CCK2R) localization.
Apply freshly prepared DAB substrate solution. Monitor under a microscope (typically 1 to 5 minutes) until the desired brown signal develops.
Stop the reaction by plunging slides into distilled water.
Counterstain with Mayer's Hematoxylin for 1-2 minutes.
Rinse in running tap water for 5 minutes (the alkalinity of tap water "blues" the hematoxylin).
Dehydrate through graded alcohols, clear in Xylene, and mount with a permanent resinous mounting medium.
References
Progress in developing cholecystokinin (CCK)/gastrin receptor ligands which have therapeutic potential
National Institutes of Health (PMC)
URL:[Link]
CCK 2 receptor - IUPHAR/BPS Guide to PHARMACOLOGY
Guide to Pharmacology
URL:[Link]
Target: Gastrin/cholecystokinin type B receptor (CHEMBL298)
ChEMBL - EMBL-EBI
URL:[Link]
Stomach-brain communication by vagal afferents in response to luminal acid backdiffusion, gastrin, and gastric acid secretion
American Journal of Physiology-Gastrointestinal and Liver Physiology
URL:[Link]
Physicochemical Profiling: The Root of the Problem
Welcome to the Technical Support and Troubleshooting Center for Itriglumide (CR 2945) . As a Senior Application Scientist, I frequently see researchers struggle with the handling, formulation, and in vitro/in vivo applic...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support and Troubleshooting Center for Itriglumide (CR 2945) . As a Senior Application Scientist, I frequently see researchers struggle with the handling, formulation, and in vitro/in vivo application of highly lipophilic receptor antagonists.
Itriglumide is a highly potent, selective Cholecystokinin B (CCK-B) and gastrin receptor antagonist. While its receptor affinity is excellent (IC50 = 2.3 nM) [1], its physicochemical properties make it notoriously difficult to work with. This guide is designed to deconstruct the causality behind these solubility issues and provide self-validating, field-proven protocols to ensure your experimental success.
To troubleshoot Itriglumide, we must first understand its molecular architecture. Itriglumide is an anthranilic acid derivative with a massive hydrophobic bulk (an azaspiro ring and a naphthyl group).
While it possesses a carboxylic acid moiety (pKa ~4.46) [2] that ionizes at physiological pH, its exceptionally high lipophilicity (AlogP = 6.84) [3] dominates its behavior. When introduced to aqueous environments, the hydrophobic effect drives the molecules to self-associate, stripping away the solvent shell and causing rapid precipitation.
Table 1: Quantitative Physicochemical Properties of Itriglumide
Property
Value
Scientific Implication
Molecular Weight
526.68 g/mol
High MW contributes to poor aqueous diffusion and solubility.
AlogP
6.84
Extremely lipophilic; partitions heavily into lipid membranes; requires co-solvents.
pKa (Predicted)
~4.46
Carboxylic acid group. Soluble in basic aqueous solutions (as a sodium salt) but precipitates in acidic media (e.g., gastric fluid).
IC50 (CCK-B)
2.3 nM
Highly potent; allows for very dilute working concentrations, mitigating some solubility constraints if formulated correctly.
Solubility (DMSO)
~15 mg/mL
DMSO is the mandatory primary solvent for stock solutions.
Solubility (Water)
< 0.1 mg/mL
Practically insoluble in neutral/acidic water without surfactants.
Mechanism of Action & Signaling Pathway
Itriglumide exerts its effects by competitively blocking the CCK-B receptor, a G-protein coupled receptor (GPCR) that normally couples to Gq proteins. By preventing gastrin or CCK from binding, Itriglumide halts the downstream Phospholipase C (PLC) cascade, preventing intracellular calcium release and subsequent gastric acid secretion or cellular proliferation [4].
Fig 1: CCK-B Receptor signaling pathway and targeted inhibition by Itriglumide.
Troubleshooting Guide & FAQs
Q1: My Itriglumide precipitates immediately when I add it to my cell culture media. What is happening?
The Causality: You are likely experiencing "solvent shock." When a highly concentrated DMSO stock of Itriglumide is pipetted directly into an aqueous medium, the local concentration of water spikes. The water rapidly diffuses into the DMSO drop, stripping the DMSO solvation shell away from the Itriglumide molecules before they can disperse. Because the AlogP is 6.84, the naked Itriglumide molecules instantly aggregate via hydrophobic interactions.
The Solution: Use the "Dropwise-Vortex" method and utilize serum proteins. Fetal Bovine Serum (FBS) contains albumin, which acts as a natural hydrophobic carrier. Ensure your media contains at least 1-5% FBS, pre-warm the media to 37°C, and add the Itriglumide stock dropwise while actively vortexing the media tube.
Q2: I am seeing high cell toxicity in my control wells. Is Itriglumide toxic?
The Causality: It is rarely the Itriglumide; it is almost always the DMSO. To achieve a high enough working concentration of poorly soluble drugs, researchers often exceed the maximum tolerated DMSO concentration for their cell line.
The Solution: Keep the final DMSO concentration in your assay wells strictly below 0.1% (v/v). Since Itriglumide has an IC50 of 2.3 nM, you only need nanomolar to low-micromolar working concentrations. Prepare a more concentrated primary stock (e.g., 10 mM) so that your dilution factor into the media is at least 1:1000.
Q3: My in vivo oral gavage results are highly variable. Why is the drug not working consistently?
The Causality: If you are administering Itriglumide as an aqueous suspension, you are fighting gastric acid. The stomach pH is ~1.5. At this pH, the carboxylic acid moiety of Itriglumide (pKa ~4.46) is completely protonated and uncharged. The molecule becomes a highly lipophilic "brick dust" that cannot dissolve in the gastrointestinal fluids, leading to near-zero oral bioavailability.
The Solution: You must formulate Itriglumide in a micellar co-solvent solution (e.g., DMSO/PEG300/Tween 80/Saline) that shields the hydrophobic bulk and keeps the drug in a dissolved state regardless of the ambient pH.
Self-Validating Experimental Protocols
Protocol A: Preparation of a 10 mM In Vitro Stock Solution
Self-Validation Check: The resulting solution must be completely clear, with no microscopic refractive crystals when viewed under a tissue culture microscope.
Equilibration: Bring the Itriglumide powder vial to room temperature in a desiccator for 30 minutes before opening to prevent ambient moisture condensation (water introduces nucleation sites for precipitation).
Weighing: Weigh exactly 5.27 mg of Itriglumide.
Solvation: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).
Agitation: Vortex vigorously for 60 seconds. If dissolution is slow, sonicate in a water bath at room temperature for 5 minutes.
Storage: Aliquot the 10 mM stock into single-use amber vials (to prevent repeated freeze-thaw cycles) and store at -20°C.
Protocol B: Preparation of an In Vivo Formulation (Clear Solution)
This protocol utilizes a standard 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline vehicle system to create a stable, clear solution suitable for oral gavage (PO) or intraperitoneal (IP) injection.
Fig 2: Step-by-step in vivo formulation workflow for highly lipophilic compounds.
Step-by-Step Methodology:
Primary Solvation: Add the required mass of Itriglumide to a glass vial. Add DMSO to reach 5% of the final target volume. Vortex until a clear solution is formed. (Do not proceed until the solution is perfectly clear).
Co-Solvent Addition: Add PEG300 to reach 40% of the final target volume. Vortex vigorously. The PEG300 acts as a co-solvent to bridge the polarity gap between DMSO and water.
Surfactant Addition: Add Tween 80 to reach 5% of the final target volume. Vortex thoroughly. Tween 80 will form micelles around the Itriglumide molecules, preventing them from aggregating when the aqueous phase is introduced.
Aqueous Phase Addition: Add 0.9% Saline dropwise while constantly vortexing the vial to reach the final 50% volume.
Note: The order of addition is strictly non-negotiable. Adding saline before the Tween 80 will result in irreversible precipitation.
References
ChEMBL Database. (n.d.). Compound Report Card: ITRIGLUMIDE (CHEMBL1256717). European Bioinformatics Institute. Retrieved March 30, 2026, from [Link]
PubChem. (n.d.). Itriglumide | C33H38N2O4 | CID 6604121. National Center for Biotechnology Information. Retrieved March 30, 2026, from [Link]
Optimization
Optimizing Itriglumide concentration for in vitro assays
Welcome to the Technical Support and Troubleshooting Center for Itriglumide (CR-2945) . As a potent, highly selective non-peptidic Cholecystokinin-2 (CCK2) and gastrin receptor antagonist, Itriglumide is a critical pharm...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support and Troubleshooting Center for Itriglumide (CR-2945) . As a potent, highly selective non-peptidic Cholecystokinin-2 (CCK2) and gastrin receptor antagonist, Itriglumide is a critical pharmacological tool in gastroenterology and oncology research [1].
This guide is designed for researchers and drug development professionals. It bridges the gap between theoretical pharmacology and practical benchwork, providing field-proven methodologies, causality-driven troubleshooting, and optimized concentration guidelines for in vitro assays.
Mechanistic Overview & Signaling Pathway
To optimize your assay, you must first understand the molecular target. The CCK2 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. When gastrin or cholecystokinin binds, it activates Phospholipase C (PLC), leading to intracellular calcium (
Ca2+
) mobilization and downstream ERK/MAPK activation [2]. Itriglumide acts as a competitive antagonist, blocking this cascade at the receptor level with an
IC50
of approximately 2.3 nM [1].
Caption: Itriglumide mechanism of action: Competitive antagonism of the Gq-coupled CCK2 receptor pathway.
A common point of failure in in vitro pharmacology is using the receptor binding
IC50
for a phenotypic assay. Due to receptor reserve, media protein binding, and signal amplification, functional and phenotypic assays require significantly higher concentrations of Itriglumide than radioligand binding assays [3].
Table 1: Optimized In Vitro Concentrations for Itriglumide
Assay Type
Target / Cell Line
Recommended Range
Expected Readout / Effect
Radioligand Binding
CCK2R (e.g., CHO-CCK2R)
0.1 nM – 10 nM
Displacement of labeled gastrin/CCK.
IC50
~ 2.3 nM [1].
Calcium Mobilization
CCK2R expressing cells
10 nM – 500 nM
Inhibition of agonist-induced intracellular
Ca2+
flux.
ERK Phosphorylation
Gastric mucosal cells
100 nM – 1 µM
Reduction in p-ERK levels via Western Blot.
Cell Proliferation
Colon Cancer (e.g., HT-29)
1 µM – 50 µM
Inhibition of gastrin-stimulated cell growth (MTT/CellTiter-Glo) [3].
Standard Operating Procedure: Compound Preparation & Treatment
Itriglumide is highly lipophilic. Improper dilution will lead to micro-precipitation, yielding false negatives in your assays. Dimethyl sulfoxide (DMSO) is the mandatory primary solvent due to its aprotic nature and ability to dissolve nonpolar compounds [4].
Reconstitute in 100% anhydrous, cell-culture grade DMSO to create a 10 mM master stock .
Causality Note: Do not use aqueous buffers for the primary stock; the compound will immediately precipitate [4].
Intermediate Serial Dilution:
Prepare a 1000X intermediate concentration series in 100% DMSO . For example, if your target final concentration is 1 µM, create a 1 mM intermediate stock.
Aqueous Media Transfer (The "Crash" Prevention Step):
Dilute the 1000X intermediate stock 1:1000 directly into pre-warmed (
37∘C
) assay buffer or complete culture media.
Vortex immediately. This ensures the final DMSO concentration is 0.1% (v/v) , which is below the toxicity threshold for most mammalian cell lines [4].
Cell Pre-Incubation:
Apply the Itriglumide-containing media to the cells.
Incubate for 30 minutes prior to the addition of the agonist (e.g., Pentagastrin or CCK-8).
Causality Note: This pre-incubation is critical to allow the competitive antagonist to reach equilibrium at the receptor binding pocket before the agonist is introduced.
Caption: Step-by-step workflow for Itriglumide preparation to ensure solubility and prevent DMSO toxicity.
Troubleshooting & FAQs
Q: I am observing no inhibition of cell proliferation at 100 nM, even though the reported
IC50
is 2.3 nM. Is my compound degraded?A: Not necessarily. The 2.3 nM
IC50
refers strictly to receptor binding affinity in cell-free or highly controlled radioligand assays [1]. Cell proliferation is a complex, highly amplified phenotypic response. Furthermore, Itriglumide can bind to proteins in fetal bovine serum (FBS) present in your culture media, reducing the free, active concentration of the drug. For proliferation assays in HT-29 cells, you typically need to escalate the dose to the 1 µM – 50 µM range [3].
Q: My cells are dying uniformly across all Itriglumide test wells, including the highest dilutions. What went wrong?A: This is almost certainly solvent toxicity rather than drug toxicity. Check your final DMSO concentration. If you diluted a 10 mM stock directly to 100 µM in your well, your final DMSO concentration is 1%. Many sensitive cell lines (and primary cells) exhibit significant cytotoxicity at DMSO concentrations above 0.1% to 0.5% [4]. Always use the intermediate serial dilution method (Step 2 in the protocol) to maintain a constant, low DMSO background (≤0.1%) across all test conditions.
Q: I see cloudy wisps in my media when I add the Itriglumide stock. How do I fix this?A: You are observing compound precipitation (the "crashing out" of the hydrophobic drug in an aqueous environment). To fix this:
Ensure your assay media is pre-warmed to
37∘C
before adding the drug.
Add the DMSO stock to the media while vortexing vigorously.
Do not exceed the maximum aqueous solubility limit of the compound. If you need a very high final concentration (e.g., >100 µM), you may need to use a co-solvent or a surfactant (like 0.1% Tween-20), provided it does not interfere with your specific assay.
Q: How selective is Itriglumide for CCK2 over CCK1? Do I need to worry about off-target CCK1 antagonism?A: Itriglumide is highly selective. It exhibits an
IC50
of ~2.3 nM for the CCK2 receptor and an
IC50
of >20,000 nM for the CCK1 receptor, representing nearly a 9,000-fold selectivity window [2]. Unless you are dosing at exceptionally high concentrations (>20 µM), off-target CCK1 antagonism is negligible.
References
Jensen, R. T., et al. "Progress in developing cholecystokinin (CCK)/gastrin receptor ligands which have therapeutic potential." National Institutes of Health (NIH). Available at:[Link]
Vergote, V., et al. "Nonpeptidic Ligands for Peptide-Activated G Protein-Coupled Receptors." ACS Publications. Available at:[Link]
Wikipedia Contributors. "Dimethyl sulfoxide." Wikipedia, The Free Encyclopedia. Available at:[Link]
Troubleshooting
Technical Support Center: Troubleshooting Itriglumide (CR 2945) Delivery in Animal Models
Welcome to the Application Scientist Support Center for Itriglumide (CR 2945). Itriglumide is a highly potent, non-peptidic anthranilic acid derivative that acts as a selective antagonist for the Cholecystokinin-2 (CCK2/...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Scientist Support Center for Itriglumide (CR 2945). Itriglumide is a highly potent, non-peptidic anthranilic acid derivative that acts as a selective antagonist for the Cholecystokinin-2 (CCK2/Gastrin) receptor[1]. Because of its specific physicochemical properties, researchers often encounter challenges regarding vehicle selection, in vivo bioavailability, and receptor selectivity.
This guide is designed to provide you with field-proven, mechanistically grounded solutions to ensure robust and reproducible data in your gastroenterology, oncology, and behavioral pharmacology models.
Part 1: Formulation and Solubility Troubleshooting (FAQs)
Q1: My Itriglumide powder is crashing out of solution when I attempt to dissolve it in standard physiological saline. What is the mechanistic cause, and how do I fix it?
The Causality:
Itriglumide is a weak organic acid with a pKa of approximately 4.46[2]. In neutral physiological saline (pH 7.4), the equilibrium does not favor complete deprotonation, leading to poor aqueous solubility. Attempting to force it into solution using heat or prolonged sonication will only result in temporary suspension; the compound will precipitate upon cooling or injection, leading to erratic in vivo absorption and localized tissue irritation.
The Solution:
You must exploit the compound's acidic moiety by forming a sodium salt in situ, followed by a careful back-titration to a physiologically tolerable pH[3].
Q2: Can I use organic co-solvents like DMSO or Tween-80 instead of pH manipulation?
The Causality:
Yes. For researchers conducting intrathecal (i.t.) or central nervous system studies where pH shifts are poorly tolerated, DMSO is an effective alternative. Itriglumide is soluble in DMSO up to 15 mg/mL[2]. However, high concentrations of DMSO (>5%) can cause local neurotoxicity or alter behavioral baselines in anxiety models. If using DMSO, create a concentrated stock and dilute it with sterile saline so that the final DMSO concentration does not exceed 2-5% for systemic injections, or use a 24% DMSO micro-volume vehicle strictly for intrathecal delivery where systemic diffusion is minimal[4].
Part 2: In Vivo Delivery and Pharmacodynamics
Q3: I am not observing the expected antisecretory effect in my gastric acid models. Is the drug failing to reach the target?
The Causality:
Failure to suppress gastric acid is rarely a receptor-affinity issue, as Itriglumide binds CCK2R with an IC50 of 2.3 nM[5]. Instead, it is usually a timing or delivery issue. Gastrin does not stimulate parietal cells directly; it binds to CCK2 receptors on Enterochromaffin-like (ECL) cells, which then release histamine to activate parietal cells[6]. If Itriglumide is administered after the ECL cells have already degranulated, the downstream histamine cascade will continue unabated.
The Solution:
Ensure a strict 30-minute pretreatment window prior to administering the secretagogue (e.g., pentagastrin or histamine) or inducing the stress model[3]. This allows Itriglumide to occupy the CCK2R pocket on the ECL cell before endogenous gastrin spikes.
Q4: I am seeing off-target effects that resemble CCK1 receptor antagonism (e.g., delayed gastric emptying or altered gallbladder motility). How do I maintain selectivity?
The Causality:
While Itriglumide is highly selective, no antagonist is absolute. Receptor cross-reactivity occurs when local tissue concentrations exceed the selectivity threshold.
The Solution:
Keep your dosing within the optimal therapeutic window. Itriglumide has a ~9000-fold selectivity for CCK2R over CCK1R[1]. In rodent models, systemic doses between 0.1 to 10 mg/kg are sufficient to saturate CCK2 receptors without spilling over to CCK1[1]. Exceeding 15-20 mg/kg increases the risk of off-target CCK1R blockade.
Part 3: Quantitative Data Summary
To assist in experimental design, the following table summarizes the pharmacological profile of Itriglumide compared to other common CCK receptor antagonists. Use this data to justify your compound selection in your IACUC protocols or grant applications.
Antagonist
Primary Target
IC50 (CCK2R)
IC50 (CCK1R)
Selectivity Ratio (CCK2/CCK1)
Chemical Class
Itriglumide (CR 2945)
CCK2R
2.3 nM
20,700 nM
~9000-fold preferring
Anthranilic acid
L-365,260
CCK2R
2.0 nM
280 nM
140-fold preferring
Benzodiazepine
YF476
CCK2R
0.11 nM
502 nM
~4500-fold preferring
Benzodiazepine
Dexloxiglumide (CR 2017)
CCK1R
22,000 nM
120 nM
~180-fold CCK1R preferring
Glutaramic acid
Data synthesized from established pharmacological profiling of CCK ligands[5].
Part 4: Validated Experimental Protocols
Protocol: Preparation of Aqueous Itriglumide for Systemic (i.p. / s.c.) Administration
This protocol utilizes a pH-titration method to maximize solubility while maintaining physiological compatibility, avoiding the confounding variables of organic solvents in behavioral assays[3].
Self-Validating System: This protocol relies on visual feedback. The transition from a cloudy suspension to a clear solution confirms the formation of the sodium salt.
Reagents:
Itriglumide (CR 2945) powder
Distilled water (ddH2O)
0.1 M NaOH (Sterile)
0.1 M HCl (Sterile)
Step-by-Step Methodology:
Initial Suspension: Weigh the required amount of Itriglumide powder and transfer it to a sterile glass vial. Add distilled water to achieve 80% of your final desired volume. The compound will remain largely insoluble (cloudy suspension).
Alkaline Solubilization: Under continuous vortexing, add 0.1 M NaOH dropwise.
Causality Check: The hydroxide ions deprotonate the anthranilic acid moiety. You will observe the cloudy suspension rapidly clear into a transparent solution. Do not add excess NaOH once the solution is clear.
Back-Titration: Insert a micro-pH probe into the solution. Slowly add 0.1 M HCl dropwise to bring the pH down to 8.0 .
Critical Validation Step: Monitor the solution closely. If the solution becomes opalescent or cloudy, the local pH has dropped below the solubility threshold. Stop the HCl addition immediately, add 1-2 drops of 0.1 M NaOH to re-clarify, and resume HCl titration more slowly with vigorous mixing.
Volume Adjustment: Once stabilized at pH 8.0, add distilled water to reach your final target volume.
Sterilization: Pass the final solution through a 0.22 µm syringe filter prior to in vivo injection.
Part 5: Mechanistic Visualization
The following diagram illustrates the self-validating logic of targeting the CCK2 receptor in both gastric and neural models, and where Itriglumide exerts its mechanism of action.
Part 1: Mechanistic FAQs – Understanding Itriglumide Degradation
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing reproducibility issues during in vitro and in vivo assays involving complex small molecules.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing reproducibility issues during in vitro and in vivo assays involving complex small molecules.
Handling Itriglumide (CR-2945) requires a precise understanding of its structural vulnerabilities. Itriglumide is an anthranilic acid derivative and a highly potent, selective cholecystokinin B (CCK2)/gastrin receptor antagonist with an IC50 of 2.3 nM[1]. Because it contains susceptible amide linkages and a terminal carboxylic acid with a predicted pKa of 4.46[2], its stability in solution is highly dependent on solvent choice, pH, and temperature.
This guide is designed to deconstruct the causality behind Itriglumide degradation and provide self-validating protocols to ensure absolute experimental integrity.
Q1: Why does my Itriglumide solution lose potency over time at room temperature?A1: The loss of receptor binding affinity is primarily driven by amide autohydrolysis . Itriglumide contains peptide-like amide bonds that are susceptible to nucleophilic attack by water molecules. At room temperature—especially in unbuffered aqueous solutions or at extreme pH levels—this hydrolysis cleaves the molecule into inactive fragments. To prevent this, aqueous exposure must be strictly limited to the duration of the assay.
Q2: How does pH affect the solubility and stability of Itriglumide?A2: The causality here lies in the molecule's terminal carboxylic acid, which has a pKa of approximately 4.46[2].
At pH < 4.5: The carboxylic acid becomes fully protonated, neutralizing the molecule and drastically reducing its aqueous solubility. This leads to rapid precipitation, which is often mistakenly identified as chemical degradation.
At pH > 8.0: While the molecule is ionized and highly soluble, the abundance of hydroxide ions accelerates base-catalyzed amide hydrolysis.
Optimal Aqueous pH: 7.2 to 7.4. This narrow physiological window ensures the molecule remains ionized (soluble) while minimizing hydrolytic kinetics.
Q3: What is the optimal storage protocol for stock solutions?A3: Never store Itriglumide in aqueous buffers. Stock solutions must be prepared in 100% anhydrous Dimethyl Sulfoxide (DMSO) . DMSO completely excludes water, effectively pausing the hydrolytic degradation clock. Stocks should be maintained at concentrations between 10 mM and 50 mM (solubility in DMSO is approx. 15 mg/mL[2]) and stored at -80°C to prevent thermal degradation and oxidation of the naphthyl ring.
Part 2: Quantitative Stability Profile
To guide your experimental planning, refer to the following stability matrix. This data summarizes the degradation risks based on the physicochemical properties of anthranilic acid derivatives.
Solvent System
Storage Temperature
pH
Estimated Half-Life (
t1/2
)
Primary Degradation Risk
100% Anhydrous DMSO
-80°C
N/A
> 24 Months
None (Optimal Storage)
100% Anhydrous DMSO
25°C (Room Temp)
N/A
~ 3-6 Months
Ambient moisture absorption leading to hydrolysis
Aqueous Buffer (PBS)
4°C
7.4
< 7 Days
Slow amide autohydrolysis
Aqueous Buffer (PBS)
37°C
7.4
< 12 Hours
Accelerated amide autohydrolysis
Unbuffered Water
25°C
< 5.0
N/A (Precipitates)
Protonation of carboxylic acid (pKa 4.46)
Part 3: Troubleshooting Guide & Experimental Protocols
Every protocol in your lab should be a self-validating system. Follow these step-by-step methodologies to formulate and verify your Itriglumide solutions.
Protocol A: Preparation of Stable 10 mM Itriglumide Stock Solution
Causality Check: Water introduces hydrolysis risk; ambient oxygen and light can induce secondary oxidation.
Equilibration: Remove the Itriglumide powder vial from cold storage and equilibrate it to room temperature inside a desiccator for 30 minutes. Reasoning: This prevents ambient moisture from condensing on the cold powder, which would introduce water into your anhydrous stock.
Weighing: Weigh the required mass using a calibrated microbalance in a low-humidity environment.
Dissolution: Dissolve the powder in 100% anhydrous, sterile-filtered DMSO to achieve a 10 mM concentration.
Agitation: Vortex gently. If particulates remain, sonicate in a water bath at room temperature for up to 5 minutes. Do not exceed 37°C to prevent thermal degradation.
Self-Validating Step (Concentration Check): Measure the absorbance of a 1:1000 dilution at 254 nm using UV-Vis spectroscopy. Compare the molar extinction coefficient against a freshly prepared reference standard to confirm the exact concentration before freezing.
Storage: Aliquot the clear solution into single-use amber glass or opaque microcentrifuge tubes (minimizing headspace to reduce oxidation). Flash-freeze in liquid nitrogen and store at -80°C.
Protocol B: Preparation of Working Solutions for In Vitro Assays
Causality Check: Dilution into aqueous media triggers the hydrolysis clock and risks precipitation if buffer capacity is insufficient.
Thawing: Thaw a single DMSO stock aliquot on ice immediately before use. Discard any unused portion; do not refreeze.
Intermediate Dilution: If serial dilutions are required, perform them in 100% DMSO to maintain stability until the last possible moment.
Aqueous Transfer: For the final working solution, dilute the DMSO stock directly into a pre-warmed (37°C) physiological buffer (e.g., PBS or HEPES, pH 7.4). Ensure the final DMSO concentration in the assay does not exceed 0.1% - 0.5% (v/v) to prevent solvent-induced cytotoxicity.
Self-Validating Step (Integrity Check): Visually inspect the final buffer solution against a dark background. Any turbidity indicates localized precipitation, meaning the buffer mixing was too slow or the pH dropped below 6.0. If the solution has been sitting for >2 hours at 37°C, run a rapid RP-HPLC check (C18 column, water/acetonitrile gradient) to quantify the intact parent peak versus hydrolytic cleavage products.
Part 4: Formulation and Validation Workflow
Below is the logical workflow for preparing and validating Itriglumide to ensure maximum stability.
Workflow for the preparation and validation of stable Itriglumide solutions.
References
Makovec, F., Revel, L., Letari, O., Mennuni, L., & Impicciatore, M. (1999). Characterization of antisecretory and antiulcer activity of CR 2945, a new potent and selective gastrin/CCK(B) receptor antagonist. European Journal of Pharmacology, 369(1), 81-90.[Link]
Itriglumide (CR 2945) Technical Support Center: Troubleshooting & Off-Target Effects
Welcome to the Technical Support Center for Itriglumide (CR 2945). As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in navigating the nuances of worki...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Itriglumide (CR 2945). As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in navigating the nuances of working with this compound.
Itriglumide is a highly potent, orally active, and selective anthranilic acid derivative that acts as a1[1]. While it is a powerful tool for studying gastric acid secretion, anxiety models, and ECL cell proliferation[2], its extreme lipophilicity (AlogP ~6.84)[3] and structural properties can lead to off-target effects and assay artifacts if not rigorously controlled.
Section 1: Quantitative Selectivity Profile
Understanding the baseline binding kinetics is critical for designing a self-validating experimental system. Below is the receptor binding profile of Itriglumide.
Target Receptor
IC50 / Ki Value
Selectivity Ratio (CCK1/CCK2)
Primary Function / Effect
CCK2 (Gastrin) Receptor
2.3 nM
Reference
Mediates gastric acid secretion, anxiety, and ECL cell proliferation[1][2].
CCK1 (CCKA) Receptor
> 9,000 nM
> 3,900-fold
Mediates gallbladder contraction and pancreatic enzyme secretion[2].
Data synthesized from standardized radioligand binding and functional assays[1][2].
Section 2: FAQs & Troubleshooting Guides
Q1: At higher concentrations (>10 µM), my cellular assays are showing unexpected inhibition of gallbladder-derived cells. Is this an off-target effect?A: Yes. While Itriglumide is highly selective for the CCK2 receptor (IC50 = 2.3 nM), pushing the concentration above 1–10 µM forces the compound to interact with the2[2]. In tissues expressing both CCK1 and CCK2 (such as certain gastrointestinal smooth muscles), high doses will result in dual antagonism[4].
Causality & Solution: The loss of selectivity is driven by mass action. To maintain a self-validating system, cap your maximum in vitro concentration at 100–300 nM. This provides >99% receptor occupancy for CCK2 while remaining well below the threshold for CCK1. If you must use higher concentrations, include a CCK1-specific antagonist (e.g., Lintitript) in a parallel control arm to subtract CCK1-mediated baseline effects.
Q2: I am observing inconsistent IC50 values and high well-to-well variability in my 96-well microplate assays. What is going wrong?A: This is a classic symptom of non-specific binding and solubility failure. Itriglumide has a3[3], making it extremely lipophilic. In purely aqueous buffers, it will rapidly adsorb to the hydrophobic surfaces of polystyrene plates or precipitate out of solution, drastically reducing the actual free concentration of the drug.
Causality & Solution: The apparent "off-target" toxicity or variability is actually an artifact of drug depletion. You must use a carrier protein. Supplement your assay buffer with 0.1% Bovine Serum Albumin (BSA) to provide a hydrophobic sink in solution, and use low-binding polypropylene plates to prevent plasticware adsorption.
Q3: Does Itriglumide have off-target interactions with other GPCRs or ion channels?A: Current screening data indicates that 5 are remarkably clean against standard GPCR panels at nanomolar concentrations[5]. However, at micromolar concentrations, lipophilic small molecules can non-specifically partition into the lipid bilayer, altering membrane fluidity and indirectly affecting the function of unrelated membrane proteins. Always run a vehicle control (DMSO matched) to isolate true pharmacological antagonism from lipophilic membrane disruption.
Section 3: Experimental Protocols
Protocol 1: Preparation of Itriglumide Stocks and Aqueous Assay Buffers
Objective: To formulate Itriglumide without inducing precipitation or non-specific plasticware binding.
Primary Stock: Dissolve lyophilized Itriglumide powder in 100% anhydrous DMSO to create a 10 mM stock. Vortex for 30 seconds and sonicate for 2 minutes at room temperature until completely clear.
Storage: Aliquot the 10 mM stock into single-use amber glass vials to prevent freeze-thaw degradation and photodegradation. Store at -20°C.
Working Dilution: Prepare a 100 µM intermediate stock in 100% DMSO.
Assay Buffer Preparation: Dilute the intermediate stock into your final aqueous assay buffer (e.g., HBSS or DMEM) supplemented with 0.1% (w/v) fatty-acid-free BSA .
Critical Step: Add the DMSO stock dropwise to the rapidly stirring aqueous buffer to prevent localized precipitation. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity in cell-based assays.
Protocol 2: Radioligand Binding Assay for CCK2 vs. CCK1 Selectivity
Objective: To validate the CCK2 selectivity of Itriglumide in your specific cell line or tissue homogenate.
Membrane Preparation: Homogenize target cells in ice-cold Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 30,000 x g for 30 minutes at 4°C. Resuspend the pellet in binding buffer.
Tracer Incubation: In a 96-well plate, combine 50 µg of membrane protein with 50 pM of[125I]-CCK-8 (tracer).
Displacement: Add Itriglumide in a 10-point concentration gradient (from 1 pM to 10 µM).
Non-Specific Binding (NSB): Define NSB by adding 1 µM of unlabeled CCK-8 to control wells.
Incubation & Filtration: Incubate the plate at 25°C for 120 minutes to reach equilibrium. Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).
Washing & Reading: Wash filters three times with ice-cold wash buffer. Dry and count radioactivity using a gamma counter. Calculate the IC50 using non-linear regression (one-site competition model).
Section 4: Mandatory Visualization
CCK receptor targeting by Itriglumide, highlighting primary versus off-target signaling pathways.
Troubleshooting workflow for resolving off-target effects and solubility issues in Itriglumide assays.
Technical Support Center: A Researcher's Guide to Maximizing Itriglumide Efficacy in Experimental Settings
Welcome to the comprehensive technical support guide for Itriglumide (also known as CR-2945), a potent and selective non-peptide antagonist of the Cholecystokinin B (CCK2) receptor.[1][2] This resource is designed for re...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the comprehensive technical support guide for Itriglumide (also known as CR-2945), a potent and selective non-peptide antagonist of the Cholecystokinin B (CCK2) receptor.[1][2] This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing Itriglumide in their experiments, ensuring both accuracy and reproducibility. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and optimize your results.
I. Foundational Knowledge: Understanding Itriglumide
Before delving into experimental design, a solid understanding of Itriglumide's mechanism of action is paramount.
What is Itriglumide's primary mechanism of action?
Itriglumide is a competitive antagonist of the CCK2 receptor.[1] This means it binds to the CCK2 receptor without activating it, thereby blocking the binding of its endogenous ligands, cholecystokinin (CCK) and gastrin.[3] The CCK2 receptor is a G-protein coupled receptor (GPCR) primarily linked to the Gαq signaling pathway.[4][5]
What are the downstream consequences of CCK2 receptor antagonism by Itriglumide?
By blocking the CCK2 receptor, Itriglumide inhibits the activation of Phospholipase C (PLC), which in turn prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[4][6] This cascade ultimately prevents the release of intracellular calcium and the activation of Protein Kinase C (PKC), leading to a reduction in downstream cellular responses such as cell proliferation, migration, and acid secretion.[6][7]
Caption: Itriglumide blocks the CCK2R signaling cascade.
II. Troubleshooting Guide & FAQs
This section addresses common challenges encountered during experiments with Itriglumide.
FAQs on Handling and Storage
Q1: How should I prepare a stock solution of Itriglumide?
Q2: I'm seeing precipitation when I dilute my Itriglumide stock solution in aqueous media (e.g., PBS or cell culture medium). What should I do?
A2: This is a common issue with hydrophobic compounds. Here's a troubleshooting workflow:
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low, typically ≤ 0.1%, to avoid solvent-induced toxicity.
Serial Dilutions: Instead of a single large dilution, perform serial dilutions in your aqueous medium.
Vortexing During Dilution: Add the Itriglumide stock solution to the aqueous medium while vortexing to promote rapid dispersion.
Pre-warming the Medium: Gently warming the aqueous medium to 37°C before adding the stock solution can sometimes improve solubility.
Consider Alternative Solvents: If precipitation persists, a different solvent for the initial stock solution, such as ethanol, could be tested, but be mindful of its potential effects on your experimental system.
Q3: How should I store my Itriglumide solutions?
A3: For long-term storage, it is recommended to store stock solutions in DMSO at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions in aqueous media, it is best to make them fresh for each experiment due to the potential for degradation over time, especially at 37°C.[9]
Troubleshooting Inconsistent In Vitro Results
Problem: I'm observing high variability in my cell-based assay results with Itriglumide.
Potential Cause 1: Compound Instability in Culture Media.
Explanation: The stability of a compound in cell culture media at 37°C can be limited.[10][11] Components in the media, such as serum proteins, can interact with the compound.[11]
Troubleshooting:
Perform a Stability Study: To assess stability, incubate Itriglumide in your complete cell culture medium at 37°C for various time points (e.g., 0, 24, 48, 72 hours). Analyze the concentration of the intact compound at each time point using HPLC or LC-MS.
Refresh Media and Compound: For longer-term experiments, consider replacing the media containing fresh Itriglumide every 24-48 hours.
Potential Cause 2: Cell Line and Passage Number.
Explanation: Different cell lines can have varying levels of CCK2R expression. Additionally, receptor expression can change with increasing cell passage number.
Troubleshooting:
Verify CCK2R Expression: Confirm CCK2R expression in your cell line of choice using techniques like qPCR, Western blot, or flow cytometry.
Use Low Passage Number Cells: Whenever possible, use cells with a low passage number and maintain consistent cell culture practices.
Potential Cause 3: Off-Target Effects.
Explanation: Like many small molecules, Itriglumide may have off-target effects that can contribute to the observed phenotype, especially at higher concentrations.[12][13] While a specific off-target profile for Itriglumide is not widely published, it is a possibility to consider.
Troubleshooting:
Dose-Response Curve: Perform a detailed dose-response experiment to determine the optimal concentration range.
Use a Structurally Unrelated CCK2R Antagonist: As a control, test another CCK2R antagonist with a different chemical structure to see if it produces a similar effect.
Rescue Experiment: If possible, perform a rescue experiment by overexpressing the CCK2R to see if it mitigates the effects of Itriglumide.
Caption: Troubleshooting workflow for inconsistent in vitro results.
III. Detailed Experimental Protocols
The following are adaptable protocols for common experimental applications of Itriglumide.
Protocol 1: In Vitro Cell Viability/Cytotoxicity Assay
Objective: To determine the effect of Itriglumide on the viability of cancer cell lines expressing the CCK2 receptor.
Materials:
CCK2R-expressing cancer cell line (e.g., various gastrointestinal cancer cell lines)[6]
Complete cell culture medium
Itriglumide
DMSO (for stock solution)
96-well cell culture plates
Cell viability reagent (e.g., MTT, MTS, or a luminescent ATP-based assay)[14]
Plate reader
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
Compound Preparation: Prepare a serial dilution of Itriglumide in complete cell culture medium from your DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control (medium with the same final DMSO concentration) and a positive control for cytotoxicity if available.
Treatment: Remove the old medium from the cells and add the Itriglumide dilutions and controls.
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
Cell Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and incubate for the recommended time.
Data Acquisition: Read the absorbance or luminescence using a plate reader.
Data Analysis: Normalize the data to the vehicle control and plot the results as a percentage of cell viability versus Itriglumide concentration. Calculate the IC50 value using appropriate software (e.g., GraphPad Prism).[15]
Cell Line
Reported IC50 Range (General for CCK2R Antagonists)
Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of the mice.
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
Formulation Preparation: Prepare the Itriglumide formulation and the vehicle control. Ensure the formulation is homogenous.
Dosing: Administer Itriglumide or vehicle to the respective groups via the chosen route (e.g., oral gavage) at the predetermined dose and schedule (e.g., daily). A dose of 30 mg/kg has been used for other CCK2R antagonists in mice.[18]
Monitoring: Monitor animal body weight and overall health daily. Measure tumor volume with calipers 2-3 times per week.
Study Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint, or for a set duration.
Data Analysis: Plot the mean tumor volume over time for each group. Perform statistical analysis to determine the significance of any anti-tumor effect.
Animal Model
Reported Dosage Range (for other CCK2R antagonists)
CCK2 receptors in chronic pain - PMC - NIH. (n.d.). Retrieved March 29, 2026, from [Link]
Cholecystokinin and Gastrin Receptors - American Physiological Society Journal. (2006, July 1). Retrieved March 29, 2026, from [Link]
The gastrin and cholecystokinin receptors mediated signaling network: a scaffold for data analysis and new hypotheses on regulatory mechanisms - PMC. (2015, July 24). Retrieved March 29, 2026, from [Link]
Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC. (n.d.). Retrieved March 29, 2026, from [Link]
Regulation of Membrane Cholecystokinin-2 Receptor by Agonists Enables Classification of Partial Agonists as Biased Agonists - PMC. (n.d.). Retrieved March 29, 2026, from [Link]
ITRIGLUMIDE - Inxight Drugs. (n.d.). Retrieved March 29, 2026, from [Link]
IC50 values for compounds 1 and 2 in various cancer cell lines and a normal intestinal epithelial cell line. - ResearchGate. (n.d.). Retrieved March 29, 2026, from [Link]
Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. (n.d.). Retrieved March 29, 2026, from [Link]
[99mTc]Tc-DGA1, a Promising CCK2R-Antagonist-Based Tracer for Tumor Diagnosis with Single-Photon Emission Computed Tomography - PMC. (n.d.). Retrieved March 29, 2026, from [Link]
How to know the stability of drugs and reagents in the cell culture media? - ResearchGate. (2017, December 14). Retrieved March 29, 2026, from [Link]
The Cholecystokinin Type 2 Receptor, a Pharmacological Target for Pain Management. (2021, November 19). Retrieved March 29, 2026, from [Link]
ITRIGLUMIDE — Chemical Substance Information - NextSDS. (n.d.). Retrieved March 29, 2026, from [Link]
Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes. (n.d.). Retrieved March 29, 2026, from [Link]
Itriglumide | C33H38N2O4 | CID 6604121 - PubChem. (n.d.). Retrieved March 29, 2026, from [Link]
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC. (2019, July 17). Retrieved March 29, 2026, from [Link]
Targeting CCK2R for pancreatic cancer chemoprevention - PMC - NIH. (n.d.). Retrieved March 29, 2026, from [Link]
ITRIGLUMIDE - precisionFDA. (n.d.). Retrieved March 29, 2026, from [Link]
What are CCK receptor antagonists and how do they work? - Patsnap Synapse. (2024, June 21). Retrieved March 29, 2026, from [Link]
Can I store the drug solution made in cell culture media? - ResearchGate. (2013, May 23). Retrieved March 29, 2026, from [Link]
Drug IV Injection Guidelines IV Infusion Guidelines. (2023, August 4). Retrieved March 29, 2026, from [Link]
IC 50 Values (μM) and Selectivity Index of Cancer Cell Lines Treated... - ResearchGate. (n.d.). Retrieved March 29, 2026, from [Link]
Drug Infusion Doses • LITFL • CCC Pharmacology. (2025, September 2). Retrieved March 29, 2026, from [Link]
Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC. (2025, February 13). Retrieved March 29, 2026, from [Link]
Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs - Sorger Lab. (2016, May 2). Retrieved March 29, 2026, from [Link]
Cell culture media impact on drug product solution stability - PubMed. (2016, July 8). Retrieved March 29, 2026, from [Link]
Itriglumide - Chemical Details - EPA. (2025, October 15). Retrieved March 29, 2026, from [Link]
Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC. (n.d.). Retrieved March 29, 2026, from [Link]
Secondary pharmacology: screening and interpretation of off-target activities - focus on translation - PubMed. (2016, April 29). Retrieved March 29, 2026, from [Link]
Preparing for Intravenous Immunoglobulin (IVIG) Infusion Therapy - AAAAI. (n.d.). Retrieved March 29, 2026, from [Link]
De-risking Drug Discovery of Intracellular Targeting Peptides: Screening Strategies to Eliminate False-Positive Hits - PubMed. (2020, May 1). Retrieved March 29, 2026, from [Link]
Protocol of a dose response trial of IV immunoglobulin in chronic inflammatory demyelinating polyradiculoneuropathy (DRIP study) - PubMed. (2018, March 15). Retrieved March 29, 2026, from [Link]
Drug Repurposing Screening Identifies Novel Compounds That Effectively Inhibit Toxoplasma gondii Growth - PubMed. (2016, March 2). Retrieved March 29, 2026, from [Link]
Comparison of Gelatin Flavors for Oral Dosing of C57BL/6J and FVB/N Mice - PMC - NIH. (n.d.). Retrieved March 29, 2026, from [Link]
Is Target-Based Drug Discovery Efficient? Discovery and "Off-Target" Mechanisms of All Drugs - PubMed. (2023, September 28). Retrieved March 29, 2026, from [Link]
INTRAVENOUS DRUGS PREPARATION AND ADMINISTRATION IN EMERGENCY AND TRAUMA DEPARTMENT - Jabatan Kesihatan Negeri Johor. (n.d.). Retrieved March 29, 2026, from [Link]
LAB_021 Oral Gavage in Mice and Rats - Research support. (n.d.). Retrieved March 29, 2026, from [Link]
SOP: Oral Gavage in the Rat - Virginia Tech. (2017, December 12). Retrieved March 29, 2026, from [Link]
Troubleshooting Guides & Experimental FAQs for Drug Development Professionals Welcome to the technical support center for Itriglumide (CR 2945) . As a potent, highly selective cholecystokinin-2 (CCK2/gastrin) receptor an...
Author: BenchChem Technical Support Team. Date: April 2026
Troubleshooting Guides & Experimental FAQs for Drug Development Professionals
Welcome to the technical support center for Itriglumide (CR 2945) . As a potent, highly selective cholecystokinin-2 (CCK2/gastrin) receptor antagonist, Itriglumide is a critical tool compound in gastrointestinal and neuropharmacological research. However, its high lipophilicity and specific receptor kinetics present unique challenges in the laboratory.
This guide is designed by application scientists to help you troubleshoot common pitfalls, understand the causality behind protocol steps, and implement self-validating experimental systems.
Quantitative Data Summary
Understanding the physicochemical and pharmacological baseline of Itriglumide is the first step in troubleshooting any assay.
Q: My Itriglumide precipitates when I prepare it for in vivo dosing. What is going wrong?
A: The most common pitfall when handling Itriglumide is "solvent shock." With a calculated AlogP of 6.84[4], Itriglumide is highly lipophilic and practically insoluble in purely aqueous buffers. If you add an aqueous vehicle (like saline) too quickly to your organic stock, the sudden shift in the dielectric constant forces the compound out of solution, causing micro-precipitation.
Causality: To keep Itriglumide in solution, you must build a transitional micellar environment. Pure DMSO is required first to disrupt the compound's crystal lattice. Next, surfactants and co-solvents (PEG300 and Tween 80) must be introduced to encapsulate the hydrophobic molecules before any water is introduced[5].
Workflow for in vivo formulation of Itriglumide to prevent compound precipitation.
Self-Validating Protocol: In Vivo Vehicle Preparation
Objective: Prepare a 1 mg/mL clear solution of Itriglumide for intravenous administration.
Solubilization: Weigh 1 mg of Itriglumide powder. Add 100 µL of pure DMSO (10% of final volume). Vortex and sonicate for 2-3 minutes until completely dissolved.
Surfactant Addition: Add 400 µL of PEG300 (40% volume) and vortex thoroughly. Then add 50 µL of Tween 80 (5% volume) and vortex again.
Aqueous Phase Integration (Critical Step): Add 450 µL of Saline (45% volume) dropwise while continuously vortexing the tube.
Self-Validation Check: Hold the final solution against a strong light source. It must be optically clear. If cloudiness is visible, the saline was added too quickly, and the dose will yield inaccurate pharmacokinetic data.
In Vitro Assay Optimization: CCK2 Receptor & Calcium Mobilization
Q: I am not seeing a robust IC50 curve for Itriglumide in my intracellular calcium assay. The baseline is noisy, and the inhibition is weak.
A: There are two common pitfalls here: target desensitization and fluorescent dye extrusion.
Causality: The CCK2 receptor is a G-protein coupled receptor (GPCR) that signals primarily through the Gq/11 pathway, activating Phospholipase C (PLC) to generate IP3, which triggers rapid intracellular Ca2+ release[2]. In native cells (like rabbit parietal cells), this response is highly transient. Furthermore, when using fluorescent calcium indicators (e.g., Fluo-4 AM), cells often express organic anion transporters that actively pump the dye out into the extracellular space, destroying the signal-to-noise ratio.
CCK2 receptor signaling pathway and the antagonistic intervention of Itriglumide.
Objective: Quantify the IC50 of Itriglumide against gastrin-induced Ca2+ release.
Cell Preparation: Seed CCK2-expressing cells in a 384-well black, clear-bottom plate at 15,000 cells/well. Incubate overnight.
Dye Loading: Remove media. Add 20 µL of dye loading buffer containing 2 µM Fluo-4 AM, 0.02% Pluronic F-127, and 2.5 mM Probenecid . Incubate for 45 minutes at 37°C, then 15 minutes at room temperature. (Note: Probenecid is strictly required to block dye extrusion).
Antagonist Pre-incubation: Wash cells to remove extracellular dye. Add Itriglumide (serial dilutions from 10 µM to 0.1 nM).
Self-Validation Check: Include a vehicle-only well (0.1% DMSO) to establish maximum signal, and a reference antagonist (e.g., L-365,260) to validate the assay window. Incubate for exactly 15 minutes.
Agonist Challenge & Kinetic Reading: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Record baseline fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds.
Self-Validation Check: A flat, stable baseline confirms that Probenecid has successfully halted dye extrusion.
Data Analysis: Inject Gastrin (at pre-determined EC80, e.g., 50 nM) and record continuously for 90 seconds. Fit the dose-response curve to a 4-parameter logistic equation. You should observe an IC50 of ~5.9 nM[2].
In Vivo Efficacy Models: Gastric Acid Secretion
Q: In my rat model of stimulated gastric acid secretion, Itriglumide shows inconsistent efficacy. How can I improve reproducibility?
A: The primary pitfall is the timing of administration and the choice of secretagogue. Itriglumide is a competitive, reversible antagonist with a pA2 value of 7.33[3].
Causality: Because the antagonism is competitive, high bolus doses of pentagastrin can outcompete Itriglumide if the antagonist's plasma concentration has dropped due to rapid clearance. Furthermore, Itriglumide exhibits highly specific anti-gastrin activity; it will not antagonize gastric acid secretion stimulated by histamine or carbachol[3]. If your model uses a mixed secretagogue or relies on basal secretion driven by vagal tone, Itriglumide's apparent efficacy will be blunted.
Self-Validating System for In Vivo Efficacy:
To validate your in vivo model, always run three parallel arms:
Negative Control: Vehicle + Pentagastrin.
Positive Control: Omeprazole (proton pump inhibitor) or Ranitidine (H2 antagonist) + Pentagastrin[3]. This validates that the acid secretion machinery is functional and measurable independent of the CCK2 receptor.
Test Arm: Itriglumide (e.g., 1.3 mg/kg i.v.) administered exactly 15–30 minutes prior to the pentagastrin challenge[3].
Itriglumide (CR-2945) Technical Support Center: Troubleshooting & Experimental Guide Welcome to the Technical Support Center for Itriglumide (CR-2945). As a potent, orally active, non-peptide antagonist of the Cholecysto...
Author: BenchChem Technical Support Team. Date: April 2026
Itriglumide (CR-2945) Technical Support Center: Troubleshooting & Experimental Guide
Welcome to the Technical Support Center for Itriglumide (CR-2945). As a potent, orally active, non-peptide antagonist of the Cholecystokinin-2 receptor (CCK2R, formerly CCK-B/gastrin receptor)[1], Itriglumide is a valuable tool in gastrointestinal and oncology research. However, translating its sub-nanomolar binding affinity into functional and in vivo efficacy often yields unexpected results.
As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we dissect the causality behind assay discrepancies—ranging from protein sequestration to physiological feedback loops—ensuring your experimental design is robust, reproducible, and self-validating.
Section 1: In Vitro Assay Troubleshooting
Q1: Why is the IC50 of Itriglumide in my cell-based calcium mobilization assay significantly higher (less potent) than its reported radioligand binding affinity (Ki)?Causality & Insight: This discrepancy is a classic artifact of protein binding. Itriglumide is an anthranilic acid derivative. These compounds possess acidic substituents that exhibit an exceptionally high affinity for serum albumin ()[2]. If your functional assay buffer contains Bovine Serum Albumin (BSA) or Fetal Bovine Serum (FBS), a large fraction of Itriglumide will be sequestered by these proteins. This drastically reduces the free, active concentration of the drug available to antagonize the CCK2R at the cell surface.
Resolution: Standardize your functional assays using a minimal, protein-free buffer (e.g., HBSS with 20 mM HEPES) during the compound incubation phase.
Q2: At high concentrations (>10 µM), Itriglumide seems to induce a partial response or lose its inhibitory effect. Is this off-target binding?Causality & Insight: While Itriglumide is highly selective for CCK2R over CCK1R, pushing the concentration into the high micromolar range forces the thermodynamic equilibrium toward off-target GPCR interactions. Furthermore, certain CCK2R antagonists can exhibit paradoxical partial agonism depending on the receptor's conformational state and the specific G-protein coupling environment of the engineered cell line ()[3].
Resolution: Cap your maximum concentration in dose-response curves at 1–3 µM. If higher concentrations are necessary, run a parallel control using a CCK1R-expressing cell line to definitively rule out cross-reactivity.
Section 2: In Vivo & Translational Discrepancies
Q3: My in vivo xenograft model shows no reduction in tumor growth despite Itriglumide demonstrating sub-nanomolar efficacy in vitro. What is causing this translational failure?Causality & Insight: Translational failure here is driven by a physiological negative feedback loop. CCK2R blockade in the gastric mucosa inhibits gastric acid secretion[1]. The resulting hypochlorhydria removes the inhibitory feedback on antral G-cells, causing them to release massive amounts of gastrin (compensatory hypergastrinemia). This systemic surge in endogenous gastrin competitively displaces Itriglumide from the CCK2R on your target tumor cells, nullifying the drug's anti-proliferative effects.
Resolution: You must monitor serum gastrin levels via ELISA during your in vivo studies. If hypergastrinemia is observed, transition from bolus dosing to a continuous infusion model (e.g., osmotic minipumps) to maintain a high steady-state plasma concentration capable of outcompeting the endogenous gastrin surge.
Q4: After chronic dosing of Itriglumide, I observed an unexpected upregulation of CCK2R mRNA and protein in my tissue samples. Is the drug acting as an agonist?Causality & Insight: No, this is a downstream physiological adaptation. Studies have demonstrated that gastrin itself acts as a transcriptional activator for the CCK2R gene ()[4]. The compensatory hypergastrinemia induced by systemic CCK2R blockade drives the transcriptional upregulation of the receptor. When the antagonist is cleared between doses, the elevated gastrin hyper-stimulates these newly upregulated receptors, leading to a rebound effect.
Resolution: Correlate your tissue mRNA/protein levels with serum gastrin levels. Harvest tissues at trough drug concentrations to accurately assess the extent of gastrin-induced receptor upregulation.
Section 3: Quantitative Data & Experimental Protocols
Table 1: Pharmacological Profile and Expected Discrepancies of Itriglumide
Protocol 1: Protein-Free Calcium Flux Assay for CCK2R Antagonism
This protocol utilizes a self-validating design to isolate the variable of protein binding.
Cell Preparation: Seed CCK2R-expressing cells (e.g., HEK293-CCK2R) in 384-well plates at 15,000 cells/well. Incubate overnight.
Dye Loading: Remove culture media. Incubate cells with Fluo-4 AM calcium indicator in a strictly protein-free buffer (HBSS + 20 mM HEPES) for 45 minutes at 37°C.
Compound Pre-incubation: Add Itriglumide (ranging from 0.1 nM to 3 µM) to the wells and incubate for 15 minutes.
Self-Validation Step: Run a parallel identical plate where the buffer is supplemented with 1% BSA. A rightward shift in the IC50 curve on the BSA plate confirms that any loss of potency is due to protein sequestration, validating the integrity of the compound.
Agonist Stimulation: Inject Gastrin-17 at its predetermined EC80 concentration.
Detection: Measure fluorescence kinetics (Ex 488 nm / Em 525 nm) immediately upon injection using a fluorescent imaging plate reader.
Protocol 2: In Vivo Dosing and Gastrin Monitoring Workflow
This protocol ensures that physiological feedback mechanisms do not confound efficacy data.
Baseline Establishment: Collect fasting blood samples from the murine model 24 hours prior to the first dose to establish baseline serum gastrin levels.
Dosing Strategy: Administer Itriglumide via subcutaneous osmotic minipumps to bypass rapid clearance and maintain steady-state orthosteric blockade.
Pharmacodynamic Monitoring: At days 7 and 14, collect blood to measure serum gastrin via ELISA.
Self-Validation Step: If gastrin levels spike >3-fold above the established baseline, the physiological feedback loop has been triggered. This validates that the drug is actively blocking gastric CCK2R, even if tumor reduction is not yet observed.
Tissue Harvesting: Extract the target tissue and perform RT-qPCR for CCK2R mRNA to assess if gastrin-induced receptor upregulation has occurred.
Section 4: Visualizations
Mechanistic pathway of Itriglumide CCK2R blockade and resulting compensatory hypergastrinemia.
Troubleshooting workflow for resolving in vivo translational failures with Itriglumide.
References
Role of CCK/gastrin receptors in gastrointestinal/metabolic diseases and results of human studies using gastrin/CCK receptor agonists/antagonists in these diseases. PMC. URL:[Link]
Regulation of mammalian gastrin/CCK receptor (CCK2R) expression in vitro and in vivo. PMC. URL:[Link]
Nonpeptidic Ligands for Peptide-Activated G Protein-Coupled Receptors. ACS Publications. URL:[Link]
CCK2R antagonists: from SAR to clinical trials. ResearchGate. URL:[Link]
A Comparative Analysis of Itriglumide and Other CCK-B Receptor Antagonists for Research and Development
A Technical Guide for Scientists and Drug Development Professionals Introduction: The Cholecystokinin-B Receptor as a Therapeutic Target The cholecystokinin-B (CCK-B) receptor, also known as the cholecystokinin-2 (CCK2)...
Author: BenchChem Technical Support Team. Date: April 2026
A Technical Guide for Scientists and Drug Development Professionals
Introduction: The Cholecystokinin-B Receptor as a Therapeutic Target
The cholecystokinin-B (CCK-B) receptor, also known as the cholecystokinin-2 (CCK2) or gastrin receptor, is a G-protein coupled receptor (GPCR) that plays a pivotal role in gastrointestinal and central nervous system physiology.[1][2][3] Its activation by the peptide hormones cholecystokinin (CCK) and gastrin triggers a cascade of intracellular signaling events, primarily through the Gq/11 pathway, leading to phospholipase C activation and subsequent increases in intracellular calcium.[4][5] This signaling is integral to processes such as gastric acid secretion, anxiety regulation, and cell proliferation.[1][2] The involvement of the CCK-B receptor in the pathophysiology of various disorders, including gastrointestinal ulcers, certain cancers (pancreatic, gastric), and anxiety, has made it a compelling target for therapeutic intervention. This guide provides a comparative overview of Itriglumide and other prominent CCK-B receptor antagonists, offering insights into their pharmacological profiles, supported by experimental data, to aid researchers in their drug development endeavors.
Itriglumide: An Early Contender in CCK-B Antagonism
Itriglumide is an anthranilic acid derivative identified as a potent and selective CCK-B receptor antagonist. Its primary mechanism of action is the competitive inhibition of gastrin and CCK binding to the CCK-B receptor, thereby attenuating downstream signaling.
Experimental Profile of Itriglumide:
In Vitro Efficacy: In studies using rabbit parietal cells, Itriglumide demonstrated a concentration-dependent inhibition of gastrin-induced cytosolic calcium elevation, with a reported IC50 value of 5.9 nM. This indicates a high potency in blocking the primary signaling cascade initiated by receptor activation.
In Vivo Activity: Itriglumide has been shown to inhibit gastrin-stimulated gastric acid secretion.[6] However, its development for conditions like gastroesophageal reflux disease (GERD) may have encountered challenges, potentially related to tolerance or effects on mucosal healing.[6]
While a significant tool in early research, the volume of recent public-domain data on Itriglumide is less extensive compared to newer agents, suggesting a potential shift in focus within the field towards other molecules.
Comparative Analysis with Other Key CCK-B Antagonists
The landscape of CCK-B receptor antagonists has evolved, with several other compounds demonstrating distinct profiles in preclinical and clinical settings. This section compares Itriglumide with Z-360, YF476 (Netazepide), and the non-selective antagonist Proglumide.
Z-360: A Focus on Oncology
Z-360 is a novel, orally active, and highly potent CCK2-receptor-selective antagonist that has been primarily investigated for its potential in oncology.[7][8]
Preclinical Cancer Models: In pancreatic cancer xenograft models, Z-360 demonstrated the ability to inhibit tumor growth, both as a monotherapy and in combination with the chemotherapeutic agent gemcitabine.[8] It has also been noted for its analgesic properties in cancer-induced pain models.[8]
Clinical Development: Phase I and II clinical trials have explored Z-360 in combination with gemcitabine for patients with metastatic pancreatic cancer.[7][9][10] While the combination was found to be safe and well-tolerated, a statistically significant improvement in overall survival was not achieved in the Phase II study, although a positive trend was observed at a specific dose.[7][10]
YF476 (Netazepide): A Potent and Selective Antagonist with Clinical Promise
YF476, also known as Netazepide, is an extremely potent and highly selective gastrin/CCK-B receptor antagonist.[11][12]
Receptor Binding and Selectivity: YF476 exhibits high affinity for the CCK-B receptor across different species, with Ki values of 0.068 nM for rat brain, 0.62 nM for cloned canine, and 0.19 nM for cloned human receptors.[11] Importantly, its affinity for the rat CCK-B receptor is approximately 4100-fold higher than for the CCK-A receptor, highlighting its selectivity.[11]
In Vivo Efficacy: In animal models, YF476 effectively inhibits pentagastrin-stimulated gastric acid secretion.[11] It has also shown anti-tumor activity in rodent models of gastric neoplasia.[13]
Clinical Advancement: YF476 is an investigational drug with Orphan Drug Designation for the treatment of gastric carcinoids.[12] Phase II clinical trials have demonstrated its ability to reduce the size and number of these tumors.[12][14] It is also being investigated for its potential in managing Barrett's esophagus.[15] Clinical data suggest that Netazepide is generally well-tolerated.[12][14]
Proglumide: The Non-Selective Precursor
Proglumide is a non-selective CCK receptor antagonist, blocking both CCK-A and CCK-B receptors.[16][17] While less potent and selective than the other compounds discussed, its broad activity has been instrumental in elucidating the roles of the CCK system.
In Vitro and In Vivo Effects: Proglumide has been shown to inhibit CCK-stimulated amylase release and reduce cancer cell proliferation in vitro.[16] In murine models of pancreatic cancer, proglumide slowed tumor growth, reduced fibrosis, and enhanced the infiltration of T-cells into the tumor microenvironment.[17][18] It has also demonstrated efficacy in preclinical models of chronic pancreatitis and has shown antiepileptic and antioxidant properties.[16][19]
Clinical Investigations: A Phase 1 clinical trial in patients with chronic pancreatitis indicated that proglumide is safe and may be effective in reducing pain associated with the condition.[19]
Data Summary: A Head-to-Head Comparison
Compound
Target(s)
In Vitro Potency (IC50/Ki)
Key In Vivo Effects
Clinical Status
Itriglumide
CCK-B
IC50 = 5.9 nM (inhibition of gastrin-induced Ca2+ elevation)
To ensure the robust evaluation of novel CCK-B antagonists, standardized and reproducible experimental protocols are paramount. The following sections detail representative methodologies for key in vitro and in vivo assays.
In Vitro Protocol: Competitive Radioligand Binding Assay
This assay determines the affinity of a test compound for the CCK-B receptor by measuring its ability to displace a radiolabeled ligand.
Methodology:
Membrane Preparation: Homogenize tissues or cells expressing the CCK-B receptor (e.g., cerebral cortex, or cell lines transfected with the human CCK-B receptor) in ice-cold buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in a fresh buffer. Determine the protein concentration of the membrane preparation.
Binding Reaction: In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled CCK-B receptor ligand (e.g., [125I]CCK-8), and varying concentrations of the unlabeled test compound (e.g., Itriglumide).
Incubation: Incubate the reaction mixture at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vivo Protocol: Pancreatic Cancer Xenograft Model
This model is used to evaluate the anti-tumor efficacy of CCK-B antagonists in a living organism.
Methodology:
Cell Culture: Culture a human pancreatic cancer cell line known to express the CCK-B receptor (e.g., MiaPaca-2) under standard conditions.
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice) to prevent rejection of the human tumor cells.
Tumor Implantation: Subcutaneously inject a suspension of the pancreatic cancer cells into the flank of each mouse.
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size, measure their dimensions with calipers at set intervals. Calculate the tumor volume using the formula: (Length x Width^2) / 2.
Treatment Administration: When the tumors reach a predetermined average volume, randomize the mice into treatment groups (e.g., vehicle control, test compound alone, standard-of-care chemotherapy, combination of test compound and chemotherapy). Administer the treatments according to the desired dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
Efficacy Evaluation: Continue to monitor tumor growth and the general health of the mice throughout the study. At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
Data Analysis: Compare the tumor growth rates and final tumor weights between the different treatment groups to determine the efficacy of the test compound.
Visualizing the Mechanism of Action
CCK-B Receptor Signaling Pathway
Caption: The CCK-B receptor signaling cascade and the inhibitory action of its antagonists.
Experimental Workflow: In Vivo Xenograft Study
Caption: A streamlined workflow for assessing the in vivo efficacy of CCK-B antagonists.
Conclusion and Future Directions
The comparative analysis of Itriglumide, Z-360, YF476, and Proglumide underscores the therapeutic potential of targeting the CCK-B receptor. While Itriglumide was a forerunner in this class, the field has progressed with the development of highly potent and selective antagonists like YF476, which is showing promise in clinical trials for gastric carcinoids. Z-360, despite not meeting its primary endpoint in pancreatic cancer, highlights the ongoing interest in this target for oncological indications. The non-selective antagonist Proglumide continues to be a valuable tool for preclinical research, particularly in understanding the broader physiological roles of the CCK system and its implications in conditions like chronic pancreatitis and the tumor microenvironment.
For researchers and drug developers, the choice of a CCK-B antagonist will depend on the specific research question or therapeutic indication. The data and methodologies presented in this guide provide a foundation for making informed decisions in the continued exploration of this important class of therapeutic agents. Future research should focus on further elucidating the nuanced roles of the CCK-B receptor in various diseases and on the development of next-generation antagonists with improved efficacy and safety profiles.
References
A trial looking at Z-360 and gemcitabine for advanced pancreatic cancer that can't be removed with an oper
Ueno, M., et al. (2017). A randomized phase II study of gemcitabine plus Z-360, a CCK2 receptor-selective antagonist, in patients with metastatic pancreatic cancer as compared with gemcitabine plus placebo. Cancer Chemotherapy and Pharmacology, 80(2), 307-315.
Nakahara, T., et al. (2002). YF476 is a new potent and selective gastrin/cholecystokinin-B receptor antagonist in vitro and in vivo. Journal of Pharmacology and Experimental Therapeutics, 301(3), 1167-1173.
Detjen, K., et al. (1997). CCK-B receptors produce similar signals but have opposite growth effects in CHO and Swiss 3T3 cells. Journal of Biological Chemistry, 272(20), 13083-13089.
Nishimura, S., et al. (2013). Z-360, a novel therapeutic agent for pancreatic cancer, prevents up-regulation of ephrin B1 gene expression and phosphorylation of NR2B via suppression of interleukin-1 β production in a cancer-induced pain model in mice. BMC Cancer, 13, 40.
Rasmussen, K., et al. (2004). CCK-B receptor antagonist YF476 inhibits pancreatic enzyme secretion at a duodenal level in pigs. Scandinavian Journal of Gastroenterology, 39(9), 886-890.
Cholecystokinin B Receptor Antagonist YF476. (2026, March 30). Liv Hospital.
Ueno, M., et al. (2017). A randomized phase II study of gemcitabine plus Z-360, a CCK2 receptor-selective antagonist, in patients with metastatic pancreatic cancer as compared with gemcitabine plus placebo. PubMed.
Randomized, placebo-controlled trial of netazepide (YF476), a gastrin receptor antagonist, in Barrett's esophagus. (n.d.). Columbia University Department of Surgery.
Foss, M. K., et al. (2012). Treatment of Gastric Carcinoids Type 1 With the Gastrin Receptor Antagonist Netazepide (YF476) Results in Regression of Tumours and Normalisation of Serum Chromogranin A. Alimentary Pharmacology & Therapeutics, 36(10), 927-936.
Vaezi, M. F., et al. (2015). New and Future Drug Development for Gastroesophageal Reflux Disease.
Smith, J. P., et al. (2010). The CCK(2) receptor antagonist, YF476, inhibits Mastomys ECL cell hyperplasia and gastric carcinoid tumor development.
An In-depth Technical Guide to CCK-B Receptor Signaling P
What are CCKB agonists and how do they work? (2024, June 25).
Smith, J. P., et al. (2020). Cholecystokinin Receptor Antagonist Improves Efficacy of Chemotherapy in Murine Models of Pancreatic Cancer by Altering the Tumor Microenvironment. Cancers, 12(11), 3163.
Smith, J. P., et al. (2015). CHOLECYSTOKININ RECEPTOR ANTAGONIST HALTS PROGRESSION OF PANCREATIC CANCER PRECURSOR LESIONS AND FIBROSIS IN MICE. Pancreas, 44(7), 1106-1114.
Smith, J. P., et al. (2024). The Role of a Cholecystokinin Receptor Antagonist in the Management of Chronic Pancreatitis: A Phase 1 Trial. Gastroenterology, 166(5), S-1234.
Roques, B. P., et al. (1999). CCK-B receptor: chemistry, molecular biology, biochemistry and pharmacology. Progress in Neurobiology, 58(4), 349-379.
Comparative Efficacy of CCK2 Receptor Antagonists: A Technical Guide to Itriglumide and YF476
The Gastrin-ECL-Parietal Cell Axis: Mechanistic Foundations To objectively compare the efficacy of Itriglumide and YF476, we must first establish the causality of the physiological pathway they interrupt. Gastric acid se...
Author: BenchChem Technical Support Team. Date: April 2026
The Gastrin-ECL-Parietal Cell Axis: Mechanistic Foundations
To objectively compare the efficacy of Itriglumide and YF476, we must first establish the causality of the physiological pathway they interrupt. Gastric acid secretion is primarily driven by the gastrin-enterochromaffin-like (ECL)-parietal cell axis.1 located on the basolateral membrane of ECL cells[1]. This binding event triggers the synthesis and release of histamine, which subsequently binds to H2 receptors on adjacent parietal cells, stimulating the H+/K+ ATPase (proton pump) to secrete acid[1].
Beyond acute acid secretion, gastrin exerts a profound trophic (growth-promoting) effect on the gastric mucosa. Chronic hypergastrinemia—often induced by long-term proton pump inhibitor (PPI) use or autoimmune atrophic gastritis—drives ECL cell hyperplasia, which can 2[2]. Both Itriglumide and YF476 are selective CCK2 receptor antagonists designed to block this cascade, but they differ significantly in their chemical scaffolding, binding kinetics, and clinical utility[3].
Figure 1: Mechanism of action of CCK2 receptor antagonists in the Gastrin-ECL-Parietal cell axis.
Quantitative Pharmacodynamics: Itriglumide vs. YF476
The efficacy of a CCK2 receptor antagonist is dictated by its binding affinity (IC50) and its selectivity over the CCK1 receptor (which mediates gallbladder contraction and pancreatic enzyme secretion).
Gastric carcinoids, ECL cell hyperplasia, Severe hypergastrinemia[2]
Analytical Insight : While Itriglumide boasts a slightly higher absolute selectivity ratio, YF476 demonstrates a ~20-fold higher binding affinity for the CCK2 receptor[3]. This sub-nanomolar affinity of YF476 translates to a profound, nearly irreversible-like blockade in vivo. A single subcutaneous dose of YF476 (300 µmol/kg) has been shown to suppress histidine decarboxylase (HDC) activity and prevent gastrin-stimulated acid secretion for up to 4 to 8 weeks in rat models[5].
Field-Proven Experimental Workflows
To evaluate the efficacy of these compounds, researchers must employ self-validating in vivo models. The following protocol details the gold-standard methodology for assessing the anti-trophic effects of CCK2R antagonists.
Protocol: Assessment of ECL Cell Hyperplasia Reversal
Rationale : The Mastomys rodent species is utilized because it exhibits a genetic predisposition to gastric ECL neuroendocrine tumor formation when subjected to acid suppression, perfectly phenocopying human atrophic gastritis[2].
Self-Validation Mechanism : The protocol includes a mandatory serum gastrin check. If the acid-suppression phase fails to induce hypergastrinemia, the downstream ECL hyperplasia will not occur, invalidating the antagonist test.
Step-by-Step Methodology :
Subject Preparation : Acclimate adult Mastomys rodents under standard vivarium conditions.
Induction of Hypergastrinemia : Administer a high-dose H2-receptor antagonist (e.g., Loxtidine) or a PPI (e.g., Omeprazole) daily for 4 weeks to induce profound acid suppression and secondary hypergastrinemia[2].
Internal Validation Check : At week 4, draw blood via the tail vein. Perform an ELISA for serum gastrin. Proceed only if serum gastrin levels are significantly elevated (>500 pg/mL) compared to baseline.
Antagonist Administration : Divide the validated hypergastrinemic cohort into three groups:
Control: Vehicle only.
Test A: Itriglumide (Oral or SC).
Test B: YF476 (Oral or SC).
Continue co-administration of the acid-suppressing agent alongside the CCK2R antagonists for an additional 4-8 weeks[2].
Tissue Harvesting : Euthanize the subjects. Rapidly excise the stomach, open along the greater curvature, and rinse with cold PBS.
Bifurcated Assay Analysis :
Enzymatic (HDC Activity): Homogenize a portion of the oxyntic mucosa. Measure the conversion of L-[14C]histidine to [14C]histamine. This quantifies the immediate functional blockade of the CCK2 receptor[5].
Histopathology: Fix the remaining tissue in 10% formalin. Stain with Sevier-Munger (silver stain) or immunostain for Chromogranin A to quantify ECL cell density and microcarcinoid formation (<0.3mm)[2].
Figure 2: Self-validating in vivo experimental workflow for evaluating CCK2R antagonist efficacy on ECL cell function.
Translational Insights and Efficacy Conclusions
When comparing the two compounds, the data reveals a divergence in their optimal clinical applications based on their pharmacokinetic profiles.
Itriglumide : As a glutaramic acid derivative, Itriglumide effectively antagonizes the CCK2 receptor and has been explored for functional gastrointestinal disorders, including GERD and dyspepsia[6]. However, its relatively shorter half-life and lower binding affinity compared to benzodiazepine derivatives mean it requires more frequent dosing to maintain complete receptor saturation.
YF476 (Netazepide) : YF476 represents a pinnacle in CCK2R antagonism. Its extreme potency allows it to not only halt ECL cell secretion but to actively2 in long-term acid-suppressed models[2]. Furthermore, its ability to prevent omeprazole-induced acid rebound highlights its utility in managing the trophic consequences of chronic PPI therapy[1].
For researchers developing therapies targeting severe hypergastrinemia or gastric neuroendocrine tumors, YF476 provides a superior pharmacological tool due to its sustained receptor blockade[5]. Conversely, Itriglumide remains a valuable reference compound for studies requiring highly selective, reversible CCK2R modulation without the prolonged washout periods associated with YF476[3].
References
[2] The CCK(2) receptor antagonist, YF476, inhibits Mastomys ECL cell hyperplasia and gastric carcinoid tumor development - PubMed (NIH) - 2
[1] The cholecystokinin CCK2 receptor antagonist, JNJ-26070109, inhibits gastric acid secretion and prevents omeprazole-induced acid rebound in the rat - PMC (NIH) - 1
[4] Definition of netazepide - NCI Drug Dictionary (National Cancer Institute) - 4
[5] Long-lasting cholecystokinin(2) Receptor Blockade After a Single Subcutaneous Injection of YF476 or YM022 - PubMed (NIH) - 5
[3] Progress in developing cholecystokinin (CCK)/gastrin receptor ligands which have therapeutic potential - PMC (NIH) - 3
Comprehensive Comparison Guide: Itriglumide (CR-2945) vs. Alternative CCK2 Receptor Antagonists
Executive Summary & Mechanistic Rationale Itriglumide, also known by its developmental code CR-2945, is a highly potent and selective non-peptide antagonist of the cholecystokinin-2 (CCK2) receptor, which also serves as...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
Itriglumide, also known by its developmental code CR-2945, is a highly potent and selective non-peptide antagonist of the cholecystokinin-2 (CCK2) receptor, which also serves as the primary receptor for gastrin[1]. Developed as a glutaramic acid (anthranilic acid) derivative, Itriglumide was engineered to address the off-target liabilities of early-generation CCK antagonists. By selectively blocking the CCK2 receptor, Itriglumide effectively inhibits gastrin-induced gastric acid secretion and prevents enterochromaffin-like (ECL) cell hyperplasia, positioning it as a critical tool in gastroenterological and neuropharmacological research[2].
Mechanistic Causality: The Gq/PLC/IP3 Axis
To understand Itriglumide’s efficacy, one must examine the signal transduction of the CCK2 receptor. The CCK2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 alpha subunit[3]. Upon binding of endogenous ligands like gastrin or cholecystokinin, the receptor activates Phospholipase C (PLC)[4]. PLC cleaves membrane phospholipids to generate inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, triggering a rapid mobilization of intracellular calcium (Ca2+)[3]. This calcium spike is the definitive causal event that drives downstream physiological responses, including parietal cell acid secretion and anxiety-like behaviors in the central nervous system. Itriglumide acts as a competitive antagonist, binding to the orthosteric site of the CCK2 receptor and physically occluding gastrin, thereby silencing this entire intracellular cascade[1].
Caption: CCK2 receptor Gq/PLC/IP3 signaling pathway and competitive inhibition by Itriglumide.
Cross-Reactivity and Selectivity Profile
The primary challenge in developing CCK receptor antagonists is achieving selectivity between the CCK1 (formerly CCK-A) and CCK2 (formerly CCK-B) receptor subtypes. CCK1 receptors are predominantly expressed in the gallbladder and pancreas, where they regulate gallbladder contraction and pancreatic enzyme secretion[5]. Poorly selective CCK2 antagonists can inadvertently block CCK1 receptors, leading to severe off-target effects such as biliary stasis or impaired digestion.
Itriglumide demonstrates a remarkable 9,000-fold selectivity for the CCK2 receptor over the CCK1 receptor[5]. This is a significant structural and functional upgrade over older 1,4-benzodiazepine derivatives like6, which only achieves a 140-fold selectivity margin[6].
Quantitative Comparison of CCK2 Antagonists
Compound
Chemical Class
CCK2 IC50 (nM)
CCK1 IC50 (nM)
Selectivity Ratio (CCK1/CCK2)
Itriglumide (CR-2945)
Glutaramic acid analogue
2.3
20,700
9,000
YF476
1,4-Benzodiazepine
0.11
502
4,563
CI-988
Dipeptoid
1.7
4,251
2,501
L-365,260
1,4-Benzodiazepine
2.0
280
140
Data aggregated from established pharmacological profiling studies[5][6].
To rigorously evaluate the performance of Itriglumide against alternatives, researchers must employ self-validating experimental systems. Below are the definitive protocols for assessing both receptor binding affinity and functional antagonism.
Objective: Determine the exact binding affinity (Ki) of Itriglumide for CCK1 vs. CCK2 receptors.
Causality & Design: We utilize [3H]CCK-8 as the radioligand because it acts as a universal agonist, binding both CCK1 and CCK2 receptors with high affinity. By measuring how effectively Itriglumide displaces[3H]CCK-8 from cell membranes expressing specific receptor subtypes, we can calculate its exact competitive affinity.
Step-by-Step Methodology:
Membrane Preparation: Homogenize CHO cells stably transfected with either human CCK1 or CCK2 receptors in ice-cold HEPES buffer (pH 7.4) to preserve receptor conformation. Centrifuge at 40,000 × g for 30 minutes.
Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [3H]CCK-8, and varying concentrations of Itriglumide (from 10^-12 to 10^-5 M).
Self-Validating Control (Nonspecific Binding): In parallel wells, add 1 µM of unlabeled CCK-8. Validation Checkpoint: If the radioactive signal in these wells exceeds 20% of the total binding signal, the membrane preparation is contaminated or the radioligand has degraded, and the assay must be aborted.
Filtration & Detection: Incubate for 120 minutes at 25°C to reach equilibrium. Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific sticking). Wash three times with ice-cold buffer.
Quantification: Add scintillation cocktail and measure radioactivity using a liquid scintillation counter. Calculate IC50 using non-linear regression.
Objective: Prove that Itriglumide functionally blocks CCK2 signaling without exhibiting intrinsic agonist activity[2].
Causality & Design: Because the CCK2 receptor is Gq-coupled, its activation releases intracellular calcium[3]. We use Fluo-4 AM, a cell-permeable fluorescent dye. The acetoxymethyl (AM) ester allows the dye to cross the lipid bilayer. Once inside, endogenous esterases cleave the AM group, trapping the Ca2+-sensitive fluorophore in the cytoplasm.
Caption: Step-by-step workflow for the intracellular calcium mobilization functional assay.
Step-by-Step Methodology:
Cell Seeding & Dye Loading: Seed CCK2R-expressing cells (e.g., rabbit parietal cells or transfected HEK293) in black-walled, clear-bottom 96-well plates. Incubate with 2 µM Fluo-4 AM and 0.02% Pluronic F-127 (to aid dye dispersion) for 45 minutes at 37°C.
Washing: Wash cells three times with Hank's Balanced Salt Solution (HBSS) to remove extracellular dye. Validation Checkpoint: High baseline fluorescence indicates incomplete washing or cell death.
Baseline Read & Antagonist Addition: Record baseline fluorescence (Excitation: 488 nm / Emission: 516 nm) for 10 seconds. Inject Itriglumide (e.g., 10 nM). Validation Checkpoint: Fluorescence must remain flat. Any spike indicates the compound has off-target intrinsic agonist activity.
Agonist Stimulation: Inject 2[2]. In control wells (vehicle only), a sharp spike in fluorescence will occur. In Itriglumide-treated wells, this spike will be dose-dependently blunted (IC50 ~ 5.9 nM)[1][2].
Positive Control: Add 1 µM Ionomycin at the end of the read. A massive fluorescence spike confirms the cells were properly loaded with functional dye, validating all prior negative reads.
Conclusion
For drug development professionals and molecular biologists, Itriglumide (CR-2945) represents a highly optimized pharmacological tool. While compounds like YF476 offer slightly higher absolute potency, Itriglumide's 9,000-fold selectivity index provides a superior therapeutic window for isolating CCK2/gastrin receptor functions without confounding CCK1 cross-reactivity[5][6]. By adhering to the self-validating protocols outlined above, researchers can ensure robust, reproducible data when mapping the complex signaling networks of the gastrointestinal and central nervous systems.
NIH PubMed Central. "Role of CCK/gastrin receptors in gastrointestinal/metabolic diseases and results of human studies using gastrin/CCK receptor agonists/antagonists in these diseases".
URL:[Link]
NIH PubMed Central. "Progress in developing cholecystokinin (CCK)/gastrin receptor ligands which have therapeutic potential".
URL:[Link]
Journal of Neuroscience. "Cell-Type-Specific CCK2 Receptor Signaling Underlies the Cholecystokinin-Mediated Selective Excitation of Hippocampal Parvalbumin-Positive Basket Cells".
URL:[Link]
In Vivo Validation of Itriglumide (CR-2945): Mechanism of Action and Comparative Efficacy
As the landscape of acid suppression therapy evolves beyond traditional proton pump inhibitors (PPIs) and H2-receptor antagonists, targeted neuroendocrine modulation has emerged as a critical frontier. Gastrin, the prima...
Author: BenchChem Technical Support Team. Date: April 2026
As the landscape of acid suppression therapy evolves beyond traditional proton pump inhibitors (PPIs) and H2-receptor antagonists, targeted neuroendocrine modulation has emerged as a critical frontier. Gastrin, the primary hormonal driver of gastric acid secretion, exerts its effects through the Cholecystokinin-2 (CCK2) receptor.
This guide provides an objective, data-driven analysis of Itriglumide (CR-2945) , a highly potent and selective CCK2 receptor antagonist. Designed for drug development professionals and research scientists, this document dissects Itriglumide’s mechanism of action, compares its pharmacological profile against alternative antagonists, and details the rigorous in vivo experimental protocols required to validate its antisecretory efficacy.
Mechanism of Action: The Gastrin-ECL-Parietal Cell Axis
To understand Itriglumide's efficacy, one must first map the causality of the gastric acid secretion cascade. Gastrin does not stimulate parietal cells directly to a significant degree; rather, it acts upstream. Gastrin binds to CCK2 receptors located on enterochromaffin-like (ECL) cells within the oxyntic mucosa[1]. This binding triggers the synthesis and release of histamine. Histamine then diffuses in a paracrine manner to bind H2 receptors on neighboring parietal cells, ultimately activating the H+/K+-ATPase (proton pump) to secrete hydrochloric acid[1].
Itriglumide is an anthranilic acid derivative that acts as a competitive antagonist at the CCK2 receptor[2]. By selectively blocking this receptor, Itriglumide uncouples gastrin from ECL cell activation, effectively neutralizing the primary physiological trigger for meal-stimulated acid secretion[1].
The development of CCK2 antagonists has historically been hindered by poor selectivity, low potency, or unfavorable pharmacokinetics. First-generation compounds like [3] required massive clinical doses (up to 1200 mg) due to their low micromolar affinity and lack of selectivity between CCK1 and CCK2 receptors[3]. Later benzodiazepine derivatives (e.g., L-365,260) improved potency but faced aqueous solubility and bioavailability hurdles[1].
Itriglumide overcomes these limitations. It demonstrates an IC50 of 2.3 nM for the CCK2 receptor and exhibits a remarkable selectivity ratio (CCK1/CCK2) of 9,000[4].
Table 1: Pharmacological Profile of CCK Receptor Antagonists
Scientific Insight: The extreme selectivity of Itriglumide ensures that physiological processes mediated by the CCK1 receptor—such as gallbladder contraction and pancreatic enzyme secretion—remain entirely unaffected during acid suppression therapy. Furthermore, in vivo studies in healthy volunteers have proven that Itriglumide produces a linear, dose-dependent inhibition of G-17 induced acid secretion with excellent oral bioavailability[1].
In Vivo Validation: Experimental Protocol
To rigorously validate Itriglumide's antisecretory effects and confirm its specific mechanism of action, researchers utilize the Continuous Gastric Perfusion Model in anesthetized rats (a modification of the Ghosh-Schild method). This protocol is designed as a self-validating system: it not only measures the suppression of gastrin-stimulated acid but also utilizes a histamine-stimulated control cohort to prove that the drug acts strictly upstream at the CCK2 receptor, rather than directly blocking the proton pump.
Caption: In vivo continuous gastric perfusion workflow for validating Itriglumide's efficacy.
Step-by-Step Methodology
Step 1: Subject Preparation & Fasting
Action: Fast male Wistar rats (200-250g) for 24 hours prior to the experiment, allowing free access to water.
Causality: Fasting clears the stomach of food particles that would otherwise buffer secreted gastric acid, ensuring that baseline pH readings are accurate and unobstructed.
Step 2: Anesthesia & Surgical Cannulation
Action: Induce anesthesia (e.g., urethane 1.25 g/kg IP). Perform a midline laparotomy. Insert an inflow cannula via the esophagus and an outflow cannula via the duodenum through the pylorus. Ligate both ends to isolate the stomach.
Causality: Isolating the stomach prevents the loss of gastric acid into the intestines and blocks the reflux of alkaline duodenal contents, creating a closed, measurable system.
Action: Perfuse the stomach with pre-warmed (37°C) normal saline at a constant rate of 1 mL/min. Collect the perfusate in 15-minute fractions and titrate to pH 7.0 using 0.01 N NaOH.
Causality: Continuous perfusion prevents the accumulation of highly concentrated acid, which could trigger somatostatin-mediated inhibitory feedback loops[1]. This provides a real-time, kinetic readout of basal acid output.
Step 4: Secretagogue Infusion
Action: Initiate a continuous intravenous (IV) infusion of Gastrin-17 (e.g., 30 pmol/kg/h) via the jugular vein. Wait 45–60 minutes until acid output reaches a stable plateau.
Step 5: Itriglumide Administration
Action: Administer Itriglumide (1–10 mg/kg IV or intraduodenally) or a vehicle control. Continue collecting 15-minute fractions for 2 hours post-dose.
Causality: Monitoring the decline from the established plateau allows for the calculation of the exact percentage of acid inhibition and the determination of the in vivo ED50.
Step 6: Self-Validation (The Histamine Control)
Action: In a parallel cohort, substitute Gastrin-17 with IV Histamine to stimulate acid secretion. Administer the exact same dose of Itriglumide.
Causality: If Itriglumide is a true, selective CCK2 antagonist, it will fail to inhibit histamine-stimulated acid secretion (since histamine acts downstream on H2 receptors). This critical control validates that the drug's mechanism is strictly limited to the CCK2 receptor on ECL cells, ensuring the integrity of the mechanistic claim.
References
Title: Role of CCK/gastrin receptors in gastrointestinal/metabolic diseases and results of human studies using gastrin/CCK receptor agonists/antagonists in these diseases
Source: Current Topics in Medicinal Chemistry (Berna & Jensen, 2007)
URL: [Link]
Title: Acid Suppression Therapy: Where Do We Go from Here?
Source: Digestive Diseases (Scarpignato et al., 2006)
URL: [Link]
Title: Safety and Pharmacokinetic Assessment of Oral Proglumide in Those with Hepatic Impairment
Source: Journal of Clinical Medicine / MDPI (2022)
URL: [Link]
As a Senior Application Scientist, I recognize that drug development professionals often focus intensely on the pharmacological efficacy of novel compounds like Itriglumide (CR-2945). However, the lifecycle of a chemical...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I recognize that drug development professionals often focus intensely on the pharmacological efficacy of novel compounds like Itriglumide (CR-2945). However, the lifecycle of a chemical does not end at the assay readout. Proper logistical management, safety protocols, and disposal are critical to maintaining laboratory integrity, regulatory compliance, and environmental safety.
This guide provides a comprehensive, field-proven operational framework for the handling and disposal of Itriglumide, moving beyond basic safety data to explain the causality behind these critical laboratory workflows.
Itriglumide is an anthranilic acid derivative and a potent, selective cholecystokinin B (CCK2) receptor antagonist[1]. Originally investigated for its antisecretory and antiulcer activities in gastroesophageal reflux disease (GERD)[2], it is a highly stable, lipophilic small molecule. Understanding its physicochemical properties is the first step in designing a self-validating disposal system.
Table 1: Itriglumide Quantitative & Physicochemical Data
Highly potent; microgram quantities can trigger biological responses.
Solubility
DMSO, Methanol, Ethanol
Requires segregation into organic (often non-halogenated) waste streams.
The Causality of Disposal: Why Standard Methods Fail
Expertise & Experience: Many laboratories default to drain disposal for small quantities of aqueous solutions or buffer washes. For Itriglumide, this is an unacceptable operational risk[6].
Itriglumide was structurally designed to resist rapid enzymatic degradation in the highly acidic environment of the stomach to maintain its antisecretory effects[1][2]. This biological stability translates directly to environmental persistence. If flushed into municipal wastewater, it bypasses standard filtration systems. Because CCK receptors are highly conserved across vertebrate species[7], environmental exposure to CCK2 antagonists can severely disrupt gastrointestinal and neurological signaling in aquatic life.
Therefore, high-temperature incineration is the only self-validating method to ensure complete thermal destruction of the anthranilic acid core, preventing downstream endocrine or receptor disruption in local ecosystems.
The following protocols are designed to create a closed-loop system where every milligram of Itriglumide is accounted for from the benchtop to the incinerator.
Protocol A: Solid Waste (Powders and Crystals)
Containment: Transfer any unused Itriglumide powder into a sealable, amber glass vial or High-Density Polyethylene (HDPE) container.
Causality: Amber glass prevents UV-induced degradation that might yield unpredictable, volatile byproducts prior to incineration.
Labeling: Affix a hazardous waste label immediately. Mark explicitly as "Hazardous Pharmaceutical Waste - Contains Itriglumide (Toxic)".
Storage: Store in a designated solid chemical waste bin at room temperature (or 0-4°C if co-stored with temperature-sensitive waste) until institutional EHS collection[8].
Protocol B: Liquid Waste (Solvent Solutions)
Because Itriglumide is typically dissolved in DMSO or organic solvents for in vitro assays[1], it must be managed as hazardous solvent waste.
Segregation: Determine the primary solvent. DMSO and ethanol are non-halogenated.
Causality: Mixing halogenated and non-halogenated waste alters the required incineration temperature and drastically increases disposal costs for your institution.
Collection: Pour the Itriglumide solution into the appropriate institutional solvent waste carboy.
Triple-Rinsing: Rinse the primary containment vessel (e.g., the assay tube) three times with a compatible solvent (e.g., methanol) and add the rinsate to the waste carboy. This guarantees no residual compound is left in the "empty" vessel.
Protocol C: Contaminated Consumables
Isolation: Eject pipette tips, microcentrifuge tubes, and weighing boats that contacted Itriglumide directly into a puncture-resistant, biohazard/chemical waste bag.
Double-Bagging: Seal the primary bag and place it inside a secondary heavy-duty bag.
Causality: This prevents the aerosolization of residual powder during transit to the waste facility.
In the event of an Itriglumide powder or solution spill, immediate and methodical action is required to prevent inhalation or skin absorption[6].
Personal Protective Equipment (PPE): Immediately don fresh nitrile gloves, safety goggles, and a lab coat. If a large powder spill occurs outside a fume hood, a particulate respirator (N95 or higher) is required to prevent inhalation of the active pharmaceutical ingredient.
Containment (Solid Powder): Gently cover the powder with a damp paper towel (wetted with water or ethanol) to prevent aerosolization. Crucial: Do not sweep dry powder.
Containment (Liquid Solution): Surround the spill with absorbent chemical pads or vermiculite to prevent spreading.
Collection: Wipe inward from the edges to the center of the spill. Place all contaminated materials, including the paper towels and absorbent pads, into a hazardous waste bag.
Decontamination: Wash the affected surface thoroughly with a laboratory detergent solution, followed by a 70% ethanol wipe-down.
Causality: The detergent breaks up the compound, and the ethanol solubilizes any remaining lipophilic residues, ensuring complete decontamination of the benchtop.
References
"Itriglumide | C33H38N2O4 | CID 6604121 - PubChem", National Institutes of Health,[Link]
"Itriglumide - Links - Computational Toxicology and Exposure Online Resources", U.S. Environmental Protection Agency,[Link]
"ITRIGLUMIDE - precisionFDA", U.S. Food and Drug Administration,[Link]
"New and Future Drug Development for Gastroesophageal Reflux Disease", Journal of Neurogastroenterology and Motility,[Link]